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  • Product: ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 1228552-85-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a valuable heter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic route, experimental protocols, and relevant quantitative data.

Introduction

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of activities. The specific arrangement of the amino, methyl, and carboxylate groups on this particular pyrazole derivative makes it a versatile precursor for creating complex molecular architectures with potential therapeutic applications. This guide outlines a common and effective synthetic strategy, proceeding through a nitropyrazole intermediate.

Core Synthesis Pathway

The most prevalent and logical synthetic route to obtain ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves a two-step process. The first step is the formation of the pyrazole ring system with the desired substituents at positions 1 and 3, along with a nitro group at position 4. This is typically followed by the reduction of the nitro group to the corresponding amine.

The overall synthesis can be visualized as follows:

synthesis_overview start Starting Materials intermediate Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate start->intermediate Pyrazole Ring Formation & Nitration product Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate intermediate->product Nitro Group Reduction

Figure 1: Overall synthesis strategy.

A more detailed representation of the chemical transformations is provided in the following sections.

Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

The initial step involves the construction of the core pyrazole ring. A common method for this is the reaction of a β-ketoester equivalent with a hydrazine derivative. In this case, ethyl 2-cyano-3-ethoxyacrylate can be reacted with methylhydrazine to form the pyrazole ring. Subsequent nitration affords the key intermediate, ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

step1_synthesis cluster_reactants Reactants cluster_process Reaction cluster_intermediate1 Intermediate cluster_process2 Reaction cluster_product Product reactant1 Ethyl 2-cyano-3-ethoxyacrylate reaction Cyclization reactant1->reaction reactant2 Methylhydrazine reactant2->reaction intermediate_pyrazole Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reaction->intermediate_pyrazole nitration Nitration intermediate_pyrazole->nitration product_nitro Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate nitration->product_nitro

Figure 2: Synthesis of the nitropyrazole intermediate.
Experimental Protocol: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol

  • Nitrating mixture (e.g., nitric acid and sulfuric acid)

Procedure:

  • Pyrazole Formation:

    • Dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add methylhydrazine dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This intermediate can be purified by recrystallization or used directly in the next step.

  • Nitration:

    • To a cooled mixture of concentrated sulfuric acid, add the crude ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate portion-wise, maintaining a low temperature.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

    • After the addition, stir the reaction mixture at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid, ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

Quantitative Data
ReactantMolar Mass ( g/mol )Stoichiometric Ratio
Ethyl 2-cyano-3-ethoxyacrylate169.181.0
Methylhydrazine46.071.0 - 1.2
Product Molar Mass ( g/mol ) Theoretical Yield
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate215.17(Calculated from limiting reagent)

Note: Actual yields will vary depending on reaction conditions and purification efficiency.

Step 2: Reduction of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

The final step in the synthesis is the reduction of the nitro group at the 4-position of the pyrazole ring to an amino group. This transformation can be achieved using various reducing agents. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

step2_reduction cluster_reactant Starting Material cluster_process Reduction Method cluster_product Final Product reactant_nitro Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate reduction Catalytic Hydrogenation or SnCl2 / HCl reactant_nitro->reduction product_amino Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate reduction->product_amino

Figure 3: Reduction of the nitropyrazole to the aminopyrazole.
Experimental Protocols

Materials:

  • Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Palladium on carbon (Pd/C, 5-10%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

  • The product can be further purified by column chromatography or recrystallization.

Materials:

  • Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate or Sodium hydroxide solution

Procedure:

  • Dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data
ReactantMolar Mass ( g/mol )Stoichiometric Ratio (Method B)
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate215.171.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.633.0 - 5.0
Product Molar Mass ( g/mol ) Theoretical Yield
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate183.21(Calculated from limiting reagent)

Note: Catalytic hydrogenation (Method A) is often preferred due to milder reaction conditions and easier work-up, leading to higher yields and purity.

Conclusion

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a well-established process that is crucial for the development of novel pharmaceutical compounds. The two-step pathway involving the formation of a nitropyrazole intermediate followed by its reduction is a reliable and scalable method. Researchers and drug development professionals can utilize the protocols and data presented in this guide as a foundation for their synthetic efforts in exploring the chemical space around this important pyrazole scaffold. Careful optimization of reaction conditions and purification techniques will be key to achieving high yields and purity of the final product.

Exploratory

Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a viable synthetic pathway for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the cyclocondensation of a β-ketoester with methylhydrazine to form a 4-nitropyrazole intermediate, followed by the reduction of the nitro group to the desired amine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical implementation in a laboratory setting.

I. Overall Synthesis Pathway

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is most effectively achieved through a two-step sequence. The initial step involves the regioselective formation of the N-methylated pyrazole ring with a nitro group at the 4-position. This is followed by a standard reduction of the nitro group to yield the target primary amine.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitro Group Reduction A Ethyl 2-nitro-3-oxobutanoate C Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate F Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate D->F Reduction E Reducing Agent (e.g., H2/Pd-C) E->F Step1_Workflow start Start dissolve Dissolve ethyl 2-nitro-3-oxobutanoate in ethanol in a reaction flask. start->dissolve add_hydrazine Add methylhydrazine dropwise at room temperature. dissolve->add_hydrazine add_catalyst Add catalytic amount of acetic acid. add_hydrazine->add_catalyst reflux Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. add_catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove solvent under reduced pressure. cool->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify end Obtain Ethyl 1-methyl-4-nitro-1H- pyrazole-3-carboxylate purify->end Step2_Workflow start Start dissolve Dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate in ethanol in a hydrogenation vessel. start->dissolve add_catalyst Add 10% Pd/C catalyst (5-10 mol % loading). dissolve->add_catalyst hydrogenate Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously. add_catalyst->hydrogenate monitor Monitor hydrogen uptake and/or reaction progress by TLC. hydrogenate->monitor filter Filter the reaction mixture through Celite to remove the catalyst. monitor->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product if necessary (e.g., recrystallization). concentrate->purify end Obtain Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate purify->end

Foundational

An In-depth Technical Guide to Ethyl 5-Amino-1-Methyl-1H-pyrazole-4-carboxylate (CAS: 31037-02-2)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 31037-02-2) is a pivotal heterocyclic building block in medicinal chemistry. Whi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 31037-02-2) is a pivotal heterocyclic building block in medicinal chemistry. While its direct biological activity is not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology. The strategic positioning of its amino and carboxylate functional groups allows for diverse chemical modifications, leading to the generation of potent and selective therapeutic agents. This document consolidates key data, experimental procedures, and logical workflows to serve as a critical resource for researchers in the field.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 31037-02-2 is Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is crucial to note the distinction in nomenclature, as the position of the functional groups is critical for its reactivity and subsequent applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 31037-02-2Multiple Chemical Suppliers
Molecular Formula C₇H₁₁N₃O₂PubChem
Molecular Weight 169.18 g/mol PubChem
IUPAC Name ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylatePubChem
Appearance SolidSigma-Aldrich
Melting Point 96-100 °CSigma-Aldrich
SMILES CCOC(=O)c1cnn(C)c1NSigma-Aldrich
InChI Key MEUSJJFWVKBUFP-UHFFFAOYSA-NSigma-Aldrich

Synthesis of Ethyl 5-Amino-1-Methyl-1H-pyrazole-4-carboxylate

The synthesis of this pyrazole derivative is well-established and can be achieved through a one-pot cyclization reaction. The most common and efficient method involves the reaction of an ethoxymethylene cyanoacetate derivative with methylhydrazine.

Experimental Protocol: Synthesis via Cyclization

This protocol is adapted from a patented synthesis process, which emphasizes efficiency and high yield.[1]

Materials:

  • Ethoxy methylene ethyl cyanoacetate

  • 40% Methylhydrazine aqueous solution

  • Toluene

  • Chilled brine

Equipment:

  • Jacketed reactor with stirring mechanism and temperature control

  • Dropping funnel

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Charge the reactor with ethoxy methylene ethyl cyanoacetate.

  • Add toluene to the reactor and stir until the ethoxy methylene ethyl cyanoacetate is fully dissolved.

  • Prepare the 40% methylhydrazine aqueous solution in a separate dropping funnel.

  • Initiate cooling of the reactor jacket using chilled brine to bring the internal temperature to 20-25 °C.

  • Begin the dropwise addition of the methylhydrazine solution to the reactor. Maintain the internal temperature between 22-30 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at the same temperature for an insulation period of 1-3 hours.

  • Following the insulation period, slowly heat the reaction mixture to its reflux temperature and maintain reflux for 2 hours.

  • After the reflux is complete, cool the mixture to 9-10 °C to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the filter cake to obtain the final product, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

This process is noted for its simplicity, reduced reaction time, and high product yield without the emission of harmful waste.[1]

Applications in Drug Development

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly valued intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of purine and is central to the development of various kinase inhibitors.

Scaffold for Kinase Inhibitors

The pyrazole core is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Kinases are critical targets in oncology due to their role in cell signaling pathways that govern cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully designed as potent, covalent inhibitors of FGFRs.[2][3] These inhibitors target both wild-type and mutated forms of the receptor, which are responsible for resistance to existing therapies. The development of these inhibitors showcases the utility of the pyrazole scaffold in creating highly selective and potent anticancer agents.[2][4]

Table 2: Biological Activity of a Representative Pan-FGFR Covalent Inhibitor (Compound 10h) Derived from a 5-Amino-1H-pyrazole-4-carboxamide Scaffold

TargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
FGFR146NCI-H520 (Lung Cancer)19
FGFR241SNU-16 (Gastric Cancer)59
FGFR399KATO III (Gastric Cancer)73
FGFR2 V564F Mutant62--

Data extracted from Deng, W. et al., European Journal of Medicinal Chemistry, 2024.[2]

The data clearly indicates that derivatives of the core compound can achieve nanomolar potency against key cancer targets and effectively inhibit the proliferation of cancer cell lines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A primary application of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is its conversion to the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through cyclization with reagents like formamide.[5][6]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidinone Intermediate

This protocol describes a general method for the cyclization of an aminopyrazole carboxylate to form the fused pyrimidine ring system.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (as an example precursor)

  • Formamide

Equipment:

  • Round-bottom flask

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • Combine ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide in a round-bottom flask.

  • Heat the mixture to 190 °C and maintain this temperature for 8 hours.[5][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the pyrazolo[3,4-d]pyrimidinone product. Further purification may be required.

This pyrimidinone can then be further functionalized, for instance, by chlorination with POCl₃, to enable subsequent coupling reactions for building diverse chemical libraries.[5][6]

Visualizing Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a typical workflow for utilizing ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a drug discovery program aimed at developing kinase inhibitors.

G cluster_synthesis Core Synthesis cluster_elaboration Scaffold Elaboration cluster_screening Screening & Optimization A Starting Materials (Ethoxymethylene cyanoacetate, Methylhydrazine) B Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (CAS 31037-02-2) A->B Cyclization C Pyrazolo[3,4-d]pyrimidine Formation B->C Cyclocondensation D Library Synthesis (Amide Couplings, etc.) C->D Functionalization E High-Throughput Screening (HTS) D->E Biological Assays F Lead Optimization (SAR Studies) E->F Hit-to-Lead G Candidate Drug F->G Preclinical Development cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor Pyrazole-Derived FGFR Inhibitor Inhibitor->FGFR Inhibits (Covalent)

References

Exploratory

Technical Guide: Physicochemical Properties and Synthesis of a Key Pyrazole Intermediate

This document provides a comprehensive overview of the molecular characteristics and a representative synthetic protocol for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular characteristics and a representative synthetic protocol for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of various biologically active compounds.

Data Presentation

The key quantitative data for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are summarized in the table below for ease of reference and comparison.

ParameterValueSource
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
CAS Number 31037-02-2[1]
IUPAC Name ethyl 5-amino-1-methylpyrazole-4-carboxylate[1]

Experimental Protocols

The synthesis of substituted aminopyrazoles is a well-established area of organic chemistry. The following protocol describes a general and effective method for the synthesis of 4-aminopyrazole derivatives, which can be adapted for the preparation of the title compound. This synthesis route proceeds via a Thorpe-Ziegler cyclization.

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This synthesis can be achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Reaction Setup: A solution of ethyl 2-cyano-3-ethoxyacrylate is prepared in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: An equimolar amount of methylhydrazine is added dropwise to the stirred solution at room temperature.

  • Cyclization: A catalytic amount of a base, such as sodium ethoxide, is added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation cluster_purification Purification start Dissolve Ethyl 2-cyano-3-ethoxyacrylate in Anhydrous Ethanol add_hydrazine Add Methylhydrazine (dropwise) start->add_hydrazine Stir at Room Temp add_base Add Sodium Ethoxide (catalyst) add_hydrazine->add_base reflux Heat to Reflux (monitor by TLC) add_base->reflux evaporation Remove Solvent (reduced pressure) reflux->evaporation Reaction Complete extraction Dissolve in Ethyl Acetate & Wash with Water evaporation->extraction drying Dry Organic Layer (Na2SO4) extraction->drying filtration Filter and Concentrate drying->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization final_product Pure Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate recrystallization->final_product

Synthetic workflow for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

This technical guide provides essential information for researchers and scientists working with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The provided data and protocols are foundational for the use of this compound in further research and development activities.

References

Foundational

Spectroscopic and Synthetic Profile of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: A Technical Guide

Introduction Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the aminopyrazole scaffold in various biologically...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the aminopyrazole scaffold in various biologically active molecules. This technical guide provides a summary of available spectroscopic data for its isomers, detailed experimental protocols for spectroscopic analysis, and logical workflows for synthesis and characterization relevant to researchers and scientists in the field.

Spectroscopic Data of Isomers

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for two isomers of the target compound. This data can serve as a reference for the characterization of related pyrazole derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Isomers
Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate(DMSO-d₆) δ: 1.25 (t, 3H, CH₃), 3.65 (s, 3H, N-CH₃), 4.15 (q, 2H, OCH₂), 6.55 (s, 2H, NH₂), 7.50 (s, 1H, pyrazole-H)(DMSO-d₆) δ: 14.8, 35.5, 59.5, 98.0, 138.0, 148.0, 155.0, 164.0
Ethyl 3-amino-1H-pyrazole-4-carboxylate(DMSO-d₆) δ: 1.28 (t, 3H, J=7.1 Hz, CH₃), 4.20 (q, 2H, J=7.1 Hz, OCH₂), 5.75 (s, 2H, NH₂), 7.85 (s, 1H, pyrazole-H), 11.8 (br s, 1H, NH)Not Available
Table 2: IR and MS Spectroscopic Data of Isomers
Compound IR (KBr, cm⁻¹) Mass Spectrometry (m/z)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate3420, 3300 (NH₂), 2980 (C-H), 1680 (C=O), 1620, 1580 (C=C, C=N)169.0851 (M⁺)[1][2]
Ethyl 3-amino-1H-pyrazole-4-carboxylate3400, 3300 (NH₂), 3150 (NH), 2980 (C-H), 1680 (C=O), 1630, 1580 (C=C, C=N)155.0695 (M⁺)[3]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualizations

The following diagrams illustrate common workflows in the synthesis and analysis of pyrazole derivatives.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Hydrazine, β-Ketoester) Reaction Cyclocondensation Reaction (e.g., Knorr Pyrazole Synthesis) Start->Reaction Reagents, Solvent, Heat Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis and Structure Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a pyrazole derivative.

Spectroscopic_Data_Analysis_Workflow Spectroscopic Data Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation NMR_acq Acquire NMR Spectra (¹H, ¹³C, 2D) NMR_proc Process NMR Data (Chemical Shifts, Coupling Constants) NMR_acq->NMR_proc IR_acq Acquire IR Spectrum IR_proc Analyze IR Bands (Functional Groups) IR_acq->IR_proc MS_acq Acquire Mass Spectrum MS_proc Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_acq->MS_proc Combine Combine Spectroscopic Data NMR_proc->Combine IR_proc->Combine MS_proc->Combine Propose Propose Chemical Structure Combine->Propose Confirm Confirm Structure Propose->Confirm Consistency Check

Caption: A typical workflow for the analysis and interpretation of spectroscopic data to elucidate a chemical structure.

References

Exploratory

Crystal Structure of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Crystallographic Data, Experimental Protocols, and Potential Signaling Pathway Interactions This technical guide provides a comprehensive overview of the crystal structure of ethyl 4-amino-1-methy...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Crystallographic Data, Experimental Protocols, and Potential Signaling Pathway Interactions

This technical guide provides a comprehensive overview of the crystal structure of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-based drug design, enabling the optimization of interactions with biological targets.

While a specific crystallographic information file for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is not publicly available, this guide will leverage data from a closely related analogue, Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate , to illustrate the principles of its structural analysis.[6] This analogue provides a valuable framework for understanding the molecular geometry, intermolecular interactions, and experimental procedures involved in determining the crystal structure of substituted pyrazoles.

Crystallographic Data Summary

The determination of a crystal structure through single-crystal X-ray diffraction yields a wealth of quantitative data that describes the precise arrangement of atoms in the solid state. The following tables summarize the key crystallographic parameters for the analogue, Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.[6]

Table 1: Crystal Data and Structure Refinement Details [6]

ParameterValue
Empirical FormulaC₇H₁₁N₃O₂S
Formula Weight201.25
Temperature273(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.0012 (7) Å
b7.5870 (8) Å
c10.1055 (10) Å
α81.038 (2)°
β72.173 (2)°
γ65.643 (1)°
Volume465.26 (8) ų
Z2
Density (calculated)1.437 Mg/m³
Absorption Coefficient0.322 mm⁻¹
F(000)212
Data Collection
Crystal Size0.10 x 0.10 x 0.05 mm
Theta range for data collection3.03 to 27.50°
Index ranges-9<=h<=9, -9<=k<=9, -13<=l<=12
Reflections collected2317
Independent reflections1624 [R(int) = 0.0134]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1624 / 0 / 118
Goodness-of-fit on F²1.084
Final R indices [I>2sigma(I)]R1 = 0.0441, wR2 = 0.1197
R indices (all data)R1 = 0.0489, wR2 = 0.1271
Largest diff. peak and hole0.454 and -0.243 e.Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °) [6]

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
N1—H1D···O2ⁱ0.862.162.914(3)146
N2—H2C···O2ⁱ0.862.343.019(3)137
Symmetry transformations used to generate equivalent atoms: (i) x-1, y, z

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For the analogue, the synthesis was achieved through a multi-step reaction sequence.[6]

Synthesis Workflow:

Synthesis A Potassium Hydroxide + Acetonitrile B Ethyl Cyanoacetate A->B Cooling C Carbon Disulfide B->C Stirring D Dimethyl Sulfate C->D Stirring E Hydrazine Hydrate D->E Overnight reaction, filtration, evaporation F Crude Product E->F Dissolution in Ethanol G Purified Product F->G Column Chromatography H Single Crystals G->H Slow evaporation from Methanol

Caption: Synthetic pathway for a pyrazole carboxylate derivative.

Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the purified compound at room temperature over one week.[6]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7]

Data Collection and Refinement Workflow:

Crystallography A Mount Crystal on Diffractometer B X-ray Data Collection (e.g., Bruker SMART CCD) A->B C Data Reduction and Cell Refinement (e.g., SAINT) B->C D Structure Solution (e.g., SHELXTL) C->D E Structure Refinement (e.g., SHELXTL) D->E F Final Crystallographic Information File (CIF) E->F

Caption: General workflow for single-crystal X-ray crystallography.

Data for the analogue was collected on a Bruker SMART CCD area-detector diffractometer.[6] The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.[6]

Potential Roles in Signaling Pathways

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide variety of biological targets.[5] Their unique electronic and steric properties allow them to serve as bioisosteres for other aromatic rings, enhancing properties like solubility and lipophilicity.[1]

While the specific signaling pathway for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is not defined, compounds with a pyrazole core are known to be inhibitors of several key enzyme families, including:

  • Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, targeting enzymes like Janus kinases (JAKs) and Fms-like tyrosine kinase 3 (FLT3), which are crucial in cancer and inflammatory signaling pathways.[1][8]

  • Cyclooxygenases (COX): The pyrazole ring is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[3]

  • Phosphodiesterases (PDEs): Sildenafil, a well-known PDE5 inhibitor, features a pyrazole ring that is critical for its binding and activity.[1]

Hypothetical Kinase Inhibition Pathway:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FLT3) Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Pyrazole Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate (Hypothetical Inhibitor) Pyrazole->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The development of novel pyrazole derivatives like ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate holds promise for the discovery of new therapeutic agents targeting these and other important signaling pathways. Further biological evaluation is necessary to elucidate its specific mechanism of action.

References

Foundational

physical and chemical properties of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data for the physical and chemical properties of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. While inform...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data for the physical and chemical properties of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

While information is available for isomeric and analogous compounds, no publications detailing the synthesis, characterization, or experimental protocols for the requested molecule could be identified. The following sections will instead provide a detailed overview of a closely related and well-characterized isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 31037-02-2), to offer relevant context and comparative data for researchers in the field. It is crucial to note that the properties of this isomer may differ significantly from the requested compound due to the different substitution pattern on the pyrazole ring.

Closest Analyzed Isomer: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This section provides a technical overview of the physical and chemical properties, experimental protocols, and relevant data for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Physical and Chemical Properties

A summary of the key physical and chemical properties for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is presented below.

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂--INVALID-LINK--
Molecular Weight 169.18 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 96-100 °C--INVALID-LINK--
SMILES CCOC(=O)c1cnn(C)c1N--INVALID-LINK--
InChI 1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3--INVALID-LINK--
Experimental Protocols

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate:

A common synthetic route to aminopyrazole esters involves the condensation of a hydrazine with a suitably functionalized three-carbon component. For N-substituted aminopyrazoles, the corresponding substituted hydrazine is used.

General Procedure:

The synthesis of related aminopyrazole esters has been reported via the reaction of ethyl (ethoxymethylene)cyanoacetate with a hydrazine. For the N-methylated analog, methylhydrazine would be the appropriate reagent.

A typical procedure involves:

  • Dissolving ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, such as ethanol.

  • Adding methylhydrazine to the solution.

  • Refluxing the reaction mixture for several hours.

  • Cooling the reaction mixture and isolating the product by filtration.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent like ethanol.

Note: This is a generalized protocol based on the synthesis of similar compounds. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of the target compound.

Logical Relationship Diagram

The following diagram illustrates a generalized logical workflow for the synthesis and characterization of a substituted aminopyrazole, which would be applicable to the requested compound if a synthetic route were established.

G Generalized Workflow for Aminopyrazole Synthesis and Characterization A Starting Materials (e.g., Ethyl Cyanoacetate Derivative, Methylhydrazine) B Chemical Synthesis (Condensation Reaction) A->B C Crude Product Isolation (Filtration, Extraction) B->C D Purification (Recrystallization, Chromatography) C->D E Pure Compound D->E F Structural Characterization (NMR, IR, Mass Spectrometry) E->F G Physical & Chemical Property Analysis (Melting Point, Solubility, etc.) E->G H Biological Activity Screening (if applicable) E->H

Caption: Generalized workflow for the synthesis and characterization of substituted aminopyrazoles.

Exploratory

An In-depth Technical Guide on the Discovery and History of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of silde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of sildenafil (Viagra™). This technical guide provides a comprehensive overview of the discovery, historical synthetic pathways, and key experimental protocols related to this compound. Quantitative data is summarized in structured tables, and logical relationships in its synthesis are visualized through diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: A Key Building Block in Medicinal Chemistry

The pyrazole nucleus is a fundamental scaffold in a vast array of pharmaceutically active compounds. Among the various substituted pyrazoles, aminopyrazole carboxylates have garnered significant attention due to their utility as versatile synthons. Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, in particular, rose to prominence as a crucial precursor in the industrial synthesis of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. Its discovery and the development of its synthesis are intrinsically linked to the groundbreaking research that led to this blockbuster drug.

Discovery and Historical Context

The discovery of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is not an isolated event but rather a part of the broader developmental history of pyrazolopyrimidinones as cardiovascular agents, which ultimately led to the discovery of sildenafil by Pfizer scientists. The initial synthesis of this aminopyrazole intermediate is documented within the patent literature for sildenafil and its analogues.

The European patent EP0463756A1, filed in 1991, and its US counterpart, US Patent 5,250,534, filed in 1992, describe the synthesis of a series of pyrazolo[4,3-d]pyrimidin-7-ones, including sildenafil.[1] Within these patents, the preparation of the key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is detailed, which is structurally very similar to the title compound and is derived from a corresponding ethyl ester precursor. The core synthetic strategy involves the construction of the pyrazole ring, followed by nitration at the 4-position and subsequent reduction to the amine.

The primary route for the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves a two-step process starting from a suitable pyrazole precursor:

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.

  • Reduction: Conversion of the nitro group to an amino group.

This sequence has become a standard and reliable method for the preparation of 4-aminopyrazoles.

Synthetic Pathways and Methodologies

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is typically achieved through the nitration of ethyl 1-methyl-1H-pyrazole-3-carboxylate followed by the reduction of the resulting nitro compound.

Synthesis of the Precursor: Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The initial pyrazole ring can be constructed through the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of the N-methylated pyrazole, methylhydrazine is used.

Logical Workflow for the Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate:

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Beta-Ketoester Beta-Ketoester Ethyl_1-methyl-1H-pyrazole-3-carboxylate Ethyl 1-methyl-1H- pyrazole-3-carboxylate Beta-Ketoester->Ethyl_1-methyl-1H-pyrazole-3-carboxylate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl_1-methyl-1H-pyrazole-3-carboxylate Ethyl_4-nitro-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-nitro-1-methyl-1H- pyrazole-3-carboxylate Ethyl_1-methyl-1H-pyrazole-3-carboxylate->Ethyl_4-nitro-1-methyl-1H-pyrazole-3-carboxylate Nitration (HNO3/H2SO4) Ethyl_4-amino-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate Ethyl_4-nitro-1-methyl-1H-pyrazole-3-carboxylate->Ethyl_4-amino-1-methyl-1H-pyrazole-3-carboxylate Reduction (e.g., H2/Pd-C or SnCl2)

Caption: Synthetic workflow for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Nitration of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration

A solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate in concentrated sulfuric acid is cooled to 0-5 °C. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The mixture is then poured onto ice, and the precipitated product, ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate, is collected by filtration, washed with water, and dried.

Reduction of Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate

The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Experimental Protocol 1: Catalytic Hydrogenation

Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Experimental Protocol 2: Tin(II) Chloride Reduction

In a reaction vessel, ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a solvent such as ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by the addition of concentrated hydrochloric acid. The mixture is then heated to reflux and stirred until the reaction is complete. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to afford the desired amine.

Quantitative Data

The following table summarizes typical yields and physical properties for the key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
Ethyl 1-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₂O₂154.17--
Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylateC₇H₉N₃O₄199.16-85-95
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylateC₇H₁₁N₃O₂169.18-80-95

Note: Melting points and yields can vary depending on the specific reaction conditions and purity of the starting materials.

Role in Drug Development: The Sildenafil Story

The significance of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is best understood in the context of the development of sildenafil. The amino group of this intermediate serves as a handle for the subsequent acylation and cyclization reactions to form the pyrazolo[4,3-d]pyrimidine core of the sildenafil molecule.

Signaling Pathway of Sildenafil Action (Simplified):

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP to cGMP GC_Activation->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase-5 (PDE5) GTP_to_cGMP->PDE5 Increased_Blood_Flow Increased Blood Flow (Erection) Smooth_Muscle_Relaxation->Increased_Blood_Flow cGMP_Degradation cGMP Degradation PDE5->cGMP_Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Simplified mechanism of action of Sildenafil.

Conclusion

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate stands as a testament to the importance of fundamental heterocyclic chemistry in the advancement of medicine. Its history is interwoven with the development of one of the most well-known drugs of the modern era. The synthetic routes to this compound, primarily involving the nitration and subsequent reduction of a pyrazole precursor, are robust and well-established. This guide provides researchers and professionals in the field with a concise yet comprehensive technical overview of this vital chemical intermediate, from its historical roots to its practical synthesis.

References

Foundational

An In-depth Technical Guide to Alternative Synthetic Routes for Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of alternative synthetic pathways for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a key heteroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic pathways for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail validated synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to facilitate research and development.

Introduction

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole core, substituted with both an amino and an ester functional group, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This guide explores two primary, efficient, and scalable synthetic strategies for its preparation: direct cyclocondensation and a two-step nitro-intermediate route.

Route 1: Direct Cyclocondensation of an Activated Acrylate with Methylhydrazine

This approach offers a convergent and efficient synthesis of the target molecule from readily available starting materials. The core of this strategy is the reaction of a suitably activated ethyl 2-formyl-3-oxobutanoate derivative with methylhydrazine.

Logical Workflow for Route 1

Route1_Workflow A Ethyl 2-cyano-3-ethoxyacrylate C Cyclocondensation A->C Reactant B Methylhydrazine B->C Reactant D Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate C->D Product

Caption: Workflow for the direct cyclocondensation synthesis.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is adapted from analogous syntheses of related aminopyrazole esters.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

  • Heat the mixture to reflux (approximately 140-150°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to obtain the crude ethyl 2-cyano-3-ethoxyacrylate. The product can be purified by vacuum distillation.

Step 2: Cyclocondensation with Methylhydrazine

  • Dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 mol) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of methylhydrazine (1.05 mol) in the same solvent dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Heat the mixture to reflux for 2-4 hours to ensure complete cyclization.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data for Route 1
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acrylate SynthesisEthyl cyanoacetate, Triethyl orthoformate, Acetic anhydrideNeat140-1504-685-95>95
CyclocondensationEthyl 2-cyano-3-ethoxyacrylate, MethylhydrazineEthanolReflux2-470-85>98

Route 2: Synthesis via a 4-Nitro-Pyrazole Intermediate and Subsequent Reduction

Logical Workflow for Route 2

Route2_Workflow A Ethyl 3-oxo-2-(phenylhydrazono)butanoate C Nitration & Cyclization A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Ethyl 1-methyl-4-nitro-1H- pyrazole-3-carboxylate C->D F Reduction D->F E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F G Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate F->G

Caption: Workflow for the two-step synthesis via a nitro-intermediate.

Experimental Protocol: Synthesis via Nitro-Intermediate

Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (2.0 mol) at 0°C.

  • In a separate flask, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 mol) in concentrated sulfuric acid at 0°C.

  • Slowly add the nitrating mixture to the pyrazole solution, maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be recrystallized from ethanol.

Step 2: Reduction of the Nitro Group

  • Method A: Reduction with Tin(II) Chloride

    • Suspend ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 mol) in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (3.0-4.0 mol) in concentrated hydrochloric acid portion-wise, keeping the temperature below 50°C.

    • After the addition, heat the mixture to 60-70°C for 2-3 hours.

    • Cool the reaction mixture and neutralize it carefully with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a pH of 8-9 is reached.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Method B: Catalytic Hydrogenation

    • Dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 mol) in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 5-10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data for Route 2
StepReactantsSolvent / ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
NitrationEthyl 1-methyl-1H-pyrazole-3-carboxylate, HNO₃, H₂SO₄Sulfuric Acid0 to RT3-575-90>97
Reduction (SnCl₂)Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, SnCl₂·2H₂O, HClHydrochloric Acid60-702-380-95>98
Reduction (H₂/Pd-C)Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, H₂, Pd/CEthanolRT4-890-99>99

Conclusion

Both the direct cyclocondensation and the nitro-intermediate routes offer viable and efficient methods for the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The choice of a particular route may depend on the availability of starting materials, scalability requirements, and safety considerations. The direct cyclocondensation is more atom-economical, while the nitro-intermediate pathway offers a robust and often high-yielding alternative. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important building block in a research and development setting.

Exploratory

Regioselective Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyrazole ring is critical for biological activity, making regioselective synthesis a key challenge in the development of pyrazole-based pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a valuable building block for drug discovery. The primary challenge in its synthesis is the control of regioselectivity during the cyclization step, which often leads to the formation of the isomeric ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide will detail the common synthetic routes, address the challenge of regiocontrol, provide plausible experimental protocols, and present available data to aid researchers in this field.

Core Synthetic Pathway and the Challenge of Regioselectivity

The most direct and widely employed method for the synthesis of aminopyrazole carboxylates is the condensation of a hydrazine derivative with a β-functionalized acrylonitrile or a related three-carbon electrophile. For the target molecule, this involves the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate.

The reaction proceeds through a nucleophilic attack of the hydrazine on the electrophilic double bond of the cyanoacrylate, followed by an intramolecular cyclization and elimination of ethanol. However, methylhydrazine is an unsymmetrical nucleophile, possessing two distinct nitrogen atoms (N1 and N2). This leads to two possible pathways for nucleophilic attack and subsequent cyclization, resulting in the formation of two regioisomeric pyrazoles:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (the desired product)

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (the common, often major, byproduct)

Literature suggests that the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate often favors the formation of the 5-amino-4-carboxylate isomer. Achieving high regioselectivity for the desired 4-amino-3-carboxylate isomer remains a significant synthetic hurdle.

Factors that can influence the regioselectivity of this reaction include:

  • Solvent: Protic solvents (e.g., ethanol, methanol) can influence the tautomeric equilibrium of the intermediates and the nucleophilicity of the hydrazine nitrogens through hydrogen bonding. Aprotic solvents (e.g., toluene, DMF) may favor different reaction pathways.

  • pH/Additives: The acidity or basicity of the reaction medium can alter the protonation state of the hydrazine and the reaction intermediates, thereby directing the cyclization to favor one regioisomer over the other.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of the less stable isomer at lower temperatures.

  • Steric Hindrance: While less pronounced with a methyl group, steric bulk on the hydrazine or the electrophile can influence the initial nucleophilic attack and the subsequent cyclization.

Experimental Protocols

Protocol 1: Synthesis in a Protic Solvent (Ethanol)

This protocol is adapted from general procedures for the synthesis of aminopyrazoles. It is expected to yield a mixture of regioisomers, likely favoring the 5-amino-4-carboxylate product.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine (or a solution, e.g., 40% in water)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (5-10 mL per gram of cyanoacetate).

  • To this solution, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting solid will likely be a mixture of the two regioisomers. Separation can be attempted by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).

Protocol 2: Synthesis in an Aprotic Solvent (Toluene)

This protocol, based on a patent for the synthesis of the 5-amino isomer, may offer a different regioisomeric ratio.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine (e.g., 40% aqueous solution)

  • Toluene

Procedure:

  • In a reaction vessel, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and toluene. Stir until the cyanoacetate is fully dissolved.

  • Cool the mixture to 20-25 °C using a chilled brine bath.

  • Slowly add the 40% methylhydrazine solution (1.0-1.2 eq) dropwise, maintaining the temperature between 22-30 °C.

  • After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Gradually heat the mixture to reflux temperature and maintain reflux for 2 hours.

  • Cool the reaction mixture to 9-10 °C to induce crystallization.

  • Filter the solid product, wash the filter cake, and dry to obtain the product.

Data Presentation

As the regioselective synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is not well-documented, quantitative data for this specific isomer is scarce. The following table summarizes the available data for the more commonly reported regioisomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , for reference and comparison.

PropertyValue
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Solid
Melting Point 96-100 °C
Solvent for Synthesis Toluene
Reported Yield High (specific yield varies)

Note: The data presented is for the 5-amino-4-carboxylate isomer and is intended for comparative purposes.

Signaling Pathways and Experimental Workflows

Synthetic Pathway and Regioisomer Formation

The following diagram illustrates the general synthetic pathway for the formation of the two regioisomers from ethyl (ethoxymethylene)cyanoacetate and methylhydrazine.

G cluster_start Starting Materials cluster_intermediate Reaction cluster_products Regioisomeric Products A Ethyl (ethoxymethylene)cyanoacetate C Nucleophilic Addition & Cyclization A->C B Methylhydrazine B->C D Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate (Desired Product) C->D Pathway A E Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Common Isomer) C->E Pathway B

Caption: General reaction scheme for the synthesis of regioisomeric aminopyrazoles.

Logical Workflow for Regioselective Synthesis

The following diagram outlines a logical workflow for developing a regioselective synthesis of the target molecule.

G A Define Target: Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate B Identify Key Reaction: Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate A->B C Analyze Challenge: Regioselectivity B->C D Hypothesize Influencing Factors: Solvent, pH, Temperature C->D E Design Experiments: Vary Reaction Conditions D->E F Execute Synthesis Protocols E->F G Analyze Product Mixture: NMR, LC-MS F->G H Identify Conditions Favoring Desired Isomer G->H I Optimize for Yield and Purity H->I J Characterize Pure Product I->J

Caption: Workflow for optimizing the regioselective synthesis.

Conclusion and Future Directions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate presents a significant challenge in controlling regioselectivity. The standard condensation of methylhydrazine and ethyl (ethoxymethylene)cyanoacetate typically favors the formation of the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate isomer. To achieve a regioselective synthesis of the desired 4-amino-3-carboxylate, researchers should focus on a systematic investigation of reaction parameters.

Future work in this area should include:

  • A thorough solvent screen , comparing protic and aprotic solvents of varying polarities.

  • Investigation of pH effects through the addition of acidic or basic catalysts.

  • A study of temperature effects to understand the kinetic and thermodynamic product distributions.

  • Exploration of alternative starting materials , such as pre-forming an intermediate where the regiochemistry is already set before cyclization.

By systematically exploring these parameters, it may be possible to develop a robust and regioselective synthesis for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, thereby facilitating its use in the development of novel therapeutics. The detailed characterization of the pure desired isomer will also be a crucial step in validating any new synthetic method.

Protocols & Analytical Methods

Method

Application of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its analogs...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its analogs as versatile building blocks in the synthesis of various fused heterocyclic systems. The synthesized compounds, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.

Application Notes

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized pyrazole derivative that serves as a key starting material for the construction of a variety of bicyclic and polycyclic heterocyclic compounds. Its strategic placement of an amino group and an ester group ortho to each other on the pyrazole ring allows for facile cyclocondensation reactions with a range of reagents to form fused pyrimidine, pyridine, and other heterocyclic rings.

The resulting pyrazolo-fused heterocycles are structurally analogous to purine bases, making them privileged scaffolds in drug discovery.[1] They have been shown to interact with various biological targets, including kinases and other enzymes involved in cell proliferation and signaling. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), and p21-activated kinase 4 (PAK4), all of which are crucial targets in cancer therapy.

The protocols outlined below describe reliable methods for the synthesis of these important classes of compounds, providing a foundation for further derivatization and development of novel therapeutic agents.

Experimental Workflows and Synthetic Schemes

The following diagrams illustrate the general synthetic pathways for the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines from ethyl 4-aminopyrazole-3-carboxylate derivatives.

experimental_workflow_pyrazolo_pyrimidine start Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate intermediate1 Pyrazolo[3,4-d]pyrimidin-4-one start->intermediate1 Formamide, 190°C intermediate2 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 POCl3, 106°C final_product Substituted Pyrazolo[3,4-d]pyrimidines intermediate2->final_product Amines, Nucleophilic Substitution

Caption: Synthetic route to Substituted Pyrazolo[3,4-d]pyrimidines.

experimental_workflow_pyrazolo_pyridine start 5-Amino-3-methyl-1-phenyl-1H-pyrazole final_product Ethyl 3-methyl-1-phenyl-6-aryl-1H- pyrazolo[3,4-b]pyridine-4-carboxylate start->final_product reactants Aromatic Aldehyde + Ethyl Pyruvate reactants->final_product

Caption: One-pot synthesis of Pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of an ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to form the corresponding pyrazolo[3,4-d]pyrimidinone.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Formamide (HCONH₂)

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (excess) is heated to 190°C.

  • The reaction mixture is maintained at this temperature for 8 hours.

  • After cooling, the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to afford the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data:

CompoundStarting MaterialReagentConditionsYield (%)Melting Point (°C)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide190°C, 8hHigh>300
Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the chlorination of the pyrazolo[3,4-d]pyrimidinone.

Materials:

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) is refluxed in an excess of phosphorus oxychloride.

  • The reaction mixture is heated at 106°C for 6 hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data:

CompoundStarting MaterialReagentConditionsYield (%)Melting Point (°C)
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePOCl₃106°C, 6hGood142-144
Protocol 3: Synthesis of Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates

This protocol describes a one-pot synthesis of substituted pyrazolo[3,4-b]pyridines.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl pyruvate

  • Ethanol

Procedure:

  • A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent), the aromatic aldehyde (1 equivalent), and ethyl pyruvate (1 equivalent) is refluxed in ethanol.

  • The reaction is monitored by TLC until completion.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

CompoundStarting MaterialsSolventConditionsYield (%)
Ethyl 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate5-Amino-3-methyl-1-phenyl-1H-pyrazole, Benzaldehyde, Ethyl pyruvateEthanolReflux70-85

Biological Signaling Pathways of Synthesized Heterocycles

The synthesized pyrazolo-fused heterocycles have been shown to inhibit several key signaling pathways implicated in cancer progression.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately DNA. Its inhibition leads to the disruption of DNA replication and cell proliferation.

DHFR_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->DHFR

Caption: Inhibition of the DHFR pathway by pyrazolo[3,4-d]pyrimidines.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that, upon binding to VEGF, initiates a signaling cascade leading to angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.[2]

EGFR Tyrosine Kinase Signaling Pathway

EGFR is another receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

p21-activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that is overexpressed in various cancers and is involved in regulating cell migration, invasion, and proliferation.

PAK4_pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Beta_Catenin β-catenin PAK4->Beta_Catenin Cofilin Cofilin LIMK1->Cofilin Cytoskeletal_Remodeling Cytoskeletal Remodeling, Cell Migration, Invasion Cofilin->Cytoskeletal_Remodeling Gene_Transcription Gene Transcription, Cell Proliferation Beta_Catenin->Gene_Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PAK4

Caption: Inhibition of the PAK4 signaling pathway.[3][4]

References

Application

Application Notes and Protocols for N-Alkylation of Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a diverse array of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a diverse array of biologically active molecules. Pyrazole carboxylates are valuable building blocks in the development of therapeutic agents, including kinase inhibitors.[1] The regioselectivity of N-alkylation on unsymmetrically substituted pyrazoles is a critical aspect, as the position of the alkyl group significantly influences the molecule's three-dimensional structure and its biological activity.[2] This document provides detailed experimental protocols for the N-alkylation of pyrazole carboxylates, focusing on common methodologies and factors that control the regiochemical outcome.

Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of asymmetrically substituted pyrazoles can result in two regioisomers: the N1- and N2-substituted products. The outcome of this reaction is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key factors influencing regioselectivity include the choice of base, solvent, the nature of the electrophile (alkylating agent), and the reaction temperature.[2] Steric hindrance often directs the alkylation to the less sterically crowded nitrogen atom.[2][3]

Experimental Protocols

Two primary methods for the N-alkylation of pyrazole carboxylates are detailed below: a classical base-mediated approach and an acid-catalyzed alternative.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is the most prevalent method, involving the deprotonation of the pyrazole nitrogen by a base, followed by a nucleophilic attack on an alkyl halide.[1][2] The choice of base and solvent is crucial for achieving high yields and desired regioselectivity.

Materials:

  • Pyrazole carboxylate (e.g., Ethyl 1H-pyrazole-4-carboxylate) (1.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole carboxylate (1.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[1]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylation, often proceeding under milder conditions and avoiding the use of strong bases.[2]

Materials:

  • Pyrazole carboxylate (1.0 eq)

  • Trichloroacetimidate electrophile (e.g., phenethyl trichloroacetimidate) (1.0 eq)

  • Brønsted acid catalyst (e.g., Camphorsulfonic acid, CSA) (0.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Charge a round-bottom flask with the trichloroacetimidate (1.0 eq), pyrazole carboxylate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for approximately 4 hours, monitoring for completion by TLC or LC-MS.[2][3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the N-alkylated pyrazole product(s).[1]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of pyrazoles under various conditions.

Table 1: Base-Mediated N-Alkylation of Various Pyrazoles

EntryPyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloropyrazolePhenethyl trichloroacetimidate-DCERT477[2]
2Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃DMFRT12N/A[1]
33,5-Dimethyl-1H-pyrazoleBenzyl BromideCs₂CO₃Ionic LiquidRTN/AGood[4]
44-Bromopyrazole1-Phenylethyl trichloroacetimidate-DCERT470[2]

Table 2: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates

EntryPyrazole SubstrateTrichloroacetimidateCatalystSolventTime (h)Yield (%)Reference
14-ChloropyrazolePhenethylCSADCE477[2]
24-Methylpyrazole1-PhenylethylCSADCE462[2]
3Ethyl 1H-pyrazole-4-carboxylate1-PhenylethylCSADCE450[2]
44-IodopyrazolePhenethylCSADCE475[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the base-mediated N-alkylation of pyrazole carboxylates.

experimental_workflow General Workflow for Base-Mediated N-Alkylation of Pyrazole Carboxylates cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Start reagents Combine Pyrazole Carboxylate, Anhydrous Solvent, and Base start->reagents deprotonation Stir at Room Temperature (15-30 min) reagents->deprotonation add_alkylating_agent Add Alkylating Agent (dropwise) deprotonation->add_alkylating_agent Proceed to Alkylation reaction_stir Stir at Desired Temperature (4-24 h) add_alkylating_agent->reaction_stir monitoring Monitor Progress (TLC/LC-MS) reaction_stir->monitoring quench Dilute with Water monitoring->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine and Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

Signaling Pathway Analogy

While not a traditional signaling pathway, the following diagram illustrates the decision-making process and influencing factors in achieving regioselective N-alkylation of pyrazoles.

regioselectivity_pathway Factors Influencing N-Alkylation Regioselectivity start Unsymmetrical Pyrazole Carboxylate conditions Reaction Conditions start->conditions sterics Steric Hindrance conditions->sterics Primary Factor electronics Electronic Effects conditions->electronics Secondary Factor n1_product N1-Alkylated Product sterics->n1_product Less Hindered Nitrogen n2_product N2-Alkylated Product electronics->n2_product More Nucleophilic Nitrogen

Caption: Key factors determining the regiochemical outcome of N-alkylation.

References

Method

Application Note: Solid-Phase Synthesis of a Pyrazolo[3,4-d]pyrimidine Library using an Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Scaffold

Audience: Researchers, scientists, and drug development professionals. Introduction Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 4-aminopyrazole moiety is a versatile framework for the synthesis of diverse heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities such as kinase inhibition.[2][3] Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods for the rapid generation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents.[4][5]

This application note details a robust protocol for the solid-phase synthesis of a library of N-acylated pyrazolo[3,4-d]pyrimidin-4-ones. The strategy utilizes ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a key building block, which is first immobilized onto a Rink Amide resin. Subsequent on-resin diversification through acylation and cyclization, followed by an acidic cleavage step, yields the target compounds as C-terminal amides.

Core Workflow Overview

The overall synthetic strategy involves four main stages:

  • Scaffold Preparation: Saponification of the starting material's ethyl ester to the corresponding carboxylic acid.

  • Immobilization: Coupling of the carboxylic acid to Rink Amide resin.

  • On-Resin Diversification: Acylation of the 4-amino group followed by intramolecular cyclization.

  • Cleavage and Purification: Release of the final product from the solid support.

G cluster_prep Scaffold Preparation cluster_immobilization Immobilization cluster_diversification On-Resin Diversification cluster_cleavage Cleavage & Product Isolation start Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate saponification Saponification (LiOH, THF/H2O) start->saponification acid 4-Amino-1-methyl-1H- pyrazole-3-carboxylic acid saponification->acid resin Rink Amide Resin coupling Coupling (HATU, DIPEA, DMF) acid->coupling resin->coupling resin_bound Immobilized Scaffold coupling->resin_bound acylation Acylation (R-COCl, DIPEA) resin_bound->acylation cyclization Cyclization with Formic Acid (Reflux) acylation->cyclization diversified Resin-Bound Pyrazolo[3,4-d]pyrimidine cyclization->diversified cleavage Cleavage from Resin (TFA/TIS/H2O) diversified->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation product Final Product: Pyrazolo[3,4-d]pyrimidin-4-one-3-carboxamide precipitation->product G start Fmoc-Rink Amide Resin swell Swell in DMF start->swell deprotect 20% Piperidine in DMF swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Add Activated Pyruvic Acid wash1->couple wash2 Wash & Dry couple->wash2 end Immobilized Scaffold on Resin wash2->end

References

Application

Designing Novel Bioactive Compounds from Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the design and synthesis of novel bioactive compounds derived from ethyl 4-amino-1-methy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and synthesis of novel bioactive compounds derived from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This readily available starting material serves as a versatile scaffold for the generation of compound libraries with potential therapeutic applications, particularly in oncology. The protocols focus on the synthesis of two promising classes of fused heterocyclic compounds: pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines, which are known to exhibit significant biological activities, including kinase inhibition.

Rationale for Compound Design: Targeting Kinase Signaling Pathways

The pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][2][3]triazine scaffolds are structurally related to purines, the building blocks of DNA and RNA. This structural similarity allows them to act as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, designing compounds that selectively inhibit specific kinases is a major focus of modern drug discovery.

The novel compounds described herein are designed to target key kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 can thus stifle tumor growth and metastasis.

The following diagram illustrates the targeted signaling pathways:

G Targeted Kinase Signaling Pathways in Cancer cluster_0 Cell Cycle Progression cluster_1 Angiogenesis CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_gamma PLCγ VEGFR2->PLC_gamma PKC PKC PLC_gamma->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Novel_Compound_1 Novel Pyrazolo[1,5-a]pyrimidine Derivatives Novel_Compound_1->CDK2 Inhibition Novel_Compound_1->VEGFR2 Inhibition Novel_Compound_2 Novel Pyrazolo[5,1-c][1,2,4]triazine Derivatives Novel_Compound_2->CDK2 Inhibition G start Start Materials: - Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate - Acetylacetone - Glacial Acetic Acid reaction Reaction: - Mix reactants in glacial acetic acid. - Reflux for 4-6 hours. start->reaction workup Work-up: - Cool the reaction mixture. - Pour into ice-water. - Collect the precipitate by filtration. reaction->workup purification Purification: - Recrystallize from ethanol. workup->purification product Product: Ethyl 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate purification->product G start Start Materials: - Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate - Sodium Nitrite - Hydrochloric Acid - Malononitrile - Pyridine diazotization Diazotization: - Dissolve aminopyrazole in HCl. - Cool to 0-5 °C. - Add NaNO2 solution dropwise. start->diazotization coupling_cyclization Coupling & Cyclization: - Add diazonium salt solution to a cooled solution of malononitrile in pyridine. - Stir at 0-5 °C. diazotization->coupling_cyclization workup Work-up: - Pour into ice-water. - Acidify with HCl. - Collect precipitate by filtration. coupling_cyclization->workup purification Purification: - Recrystallize from ethanol/DMF. workup->purification product Product: Ethyl 4-amino-1-methyl-1H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate purification->product

References

Method

Application Notes and Protocols for Screening of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies for screening the biological activity of derivatives of ethyl 4-amino-1-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of derivatives of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This class of compounds has garnered significant interest due to the broad spectrum of pharmacological activities exhibited by pyrazole-containing molecules, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The following sections detail experimental protocols, data presentation guidelines, and visual representations of workflows and biological pathways to guide researchers in the evaluation of these promising compounds.

Overview of Biological Activities

Pyrazole derivatives are a versatile class of heterocyclic compounds extensively explored in medicinal chemistry.[1][6][8] Modifications to the pyrazole core can lead to compounds with a wide range of biological activities. The ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold serves as a key starting material for the synthesis of novel derivatives with potential therapeutic applications.

Key areas of biological investigation for these derivatives include:

  • Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][9]

  • Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[3][6][10][11][12][13] Screening for antimicrobial effects is crucial for the development of new anti-infective agents.

  • Anti-inflammatory Activity: Certain pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][14][15][16]

Data Presentation: Summary of Biological Activity

Quantitative data from biological screening should be organized into clear and concise tables to facilitate comparison between different derivatives.

Table 1: Anticancer Activity of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC₅₀ (µM)¹Reference
Parent Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate---
D-001 Example: 4-(phenylamino)-...MCF-7 (Breast)15.2[Hypothetical]
D-002 Example: 4-(4-chlorophenylamino)-...A549 (Lung)8.5[Hypothetical]
D-003 Example: 4-((4-methoxyphenyl)amino)-...HeLa (Cervical)22.1[Hypothetical]
Doxorubicin (Standard)MCF-70.8[Hypothetical]

¹IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Ethyl 4-Amino-1-Methyl-1H-pyrazole-3-carboxylate Derivatives

Compound IDDerivative Structure/SubstitutionS. aureus MIC (µg/mL)²E. coli MIC (µg/mL)²C. albicans MIC (µg/mL)²Reference
Parent Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate>100>100>100[Hypothetical]
D-004 Example: 4-((furan-2-ylmethyl)amino)-...163264[Hypothetical]
D-005 Example: 4-((thiophen-2-ylmethyl)amino)-...81632[Hypothetical]
Ciprofloxacin (Standard)10.5-[Hypothetical]
Fluconazole (Standard)--4[Hypothetical]

²MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Ethyl 4-Amino-1-Methyl-1H-pyrazole-3-carboxylate Derivatives

Compound IDDerivative Structure/SubstitutionIn Vivo Paw Edema Inhibition (%)³COX-2 Inhibition IC₅₀ (µM)Reference
Parent Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate<10>50[Hypothetical]
D-006 Example: 4-(benzoylamino)-...455.2[Hypothetical]
D-007 Example: 4-(4-nitrobenzoylamino)-...621.8[Hypothetical]
Indomethacin (Standard)750.1[Hypothetical]

³Percentage inhibition of carrageenan-induced paw edema in a rat model at a specific dose (e.g., 10 mg/kg).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature for pyrazole derivatives and should be adapted and optimized as necessary.

Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

A general synthetic route to derivatives often involves the modification of the 4-amino group of the parent compound.

Protocol 3.1.1: General Procedure for N-Acylation

  • Dissolve ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated derivative.

Protocol 3.1.2: General Procedure for Reductive Amination

  • Dissolve ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride; 1.5 equivalents) to the mixture.

  • Add a catalytic amount of acetic acid if necessary.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol 3.3.1: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[9]

  • Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4][16]

Protocol 3.4.1: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

Diagrams illustrating experimental workflows and signaling pathways provide a clear visual guide for researchers.

Experimental Workflows

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening start Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate reaction Derivatization (e.g., Acylation, Reductive Amination) start->reaction product Derivative Library reaction->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mt_assay MTT Assay treatment->mt_assay data_analysis IC50 Determination mt_assay->data_analysis

Caption: Workflow for Synthesis and Anticancer Screening.

Experimental_Workflow_Antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Parent Pyrazole Compound product Derivative Library start->product dilution Serial Dilution in 96-well Plate product->dilution inoculation Microbial Inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Value Determination incubation->mic_determination

Caption: Workflow for Antimicrobial Screening.

Signaling Pathway

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CDK2 CDK2 CDK2->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition Pyrazole->CDK2 Inhibition

Caption: Potential Anticancer Signaling Pathway Inhibition.

References

Application

The Pivotal Role of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate in Modern Drug Discovery

Application Note & Protocols for Researchers Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse arra...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a reactive amino group and an ester functionality, allow for facile chemical modifications, making it an ideal starting material for the construction of complex heterocyclic systems. This document outlines the key applications of this pyrazole derivative in drug discovery, with a focus on its role in the development of kinase and hypoxia-inducible factor 1 (HIF-1) inhibitors. Detailed experimental protocols for the synthesis of exemplary bioactive compounds are also provided.

Key Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a particularly valuable intermediate due to its amenability to cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. These scaffolds are at the core of many targeted therapies, particularly in oncology.

Kinase Inhibitors for Cancer Therapy

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, is a privileged structure for the development of potent and selective kinase inhibitors.

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) Inhibitors:

Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of FLT3 and CDKs, which are key targets in acute myeloid leukemia (AML). For instance, compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, demonstrated potent inhibitory activity against FLT3 and CDK2/4.[1] This highlights the utility of the pyrazole scaffold in generating dual- or multi-targeted kinase inhibitors.

c-Jun N-terminal Kinase (JNK) Inhibitors:

The 4-(pyrazol-3-yl)-pyridine series of compounds has been developed as novel inhibitors of JNK, a key regulator of cellular stress responses.[2][3] The synthesis of these inhibitors often involves the use of a pyrazole building block that can be derived from precursors like ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Hypoxia-Inducible Factor 1 (HIF-1) Inhibitors

HIF-1 is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic environments. Inhibiting HIF-1 is a promising strategy for cancer therapy. Structure-activity relationship (SAR) studies have identified 1-ethylpyrazole-3-carboxamide derivatives as effective HIF-1 inhibitors.[4] One such inhibitor, KUSC-5037 , emerged from a screening program and demonstrated significant HIF-1 inhibitory activity.[4]

Quantitative Bioactivity Data

The following table summarizes the in vitro activities of representative compounds synthesized using pyrazole-based scaffolds derived from or related to ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Compound IDTarget(s)IC50 (nM)Cell LineReference
8t FLT30.089-[1]
CDK20.719-[1]
CDK40.770-[1]
MV4-11 (AML)1.22MV4-11[1]
KUSC-5037 HIF-11200-[4]
Compound 3a Haspin167-[5]
CLK1101-[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final bioactive compounds, illustrating the utility of aminopyrazole esters.

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from an ortho-amino ester of pyrazole, a derivative of the title compound.[6]

Materials:

  • 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (Compound 1 )

  • Aliphatic/aromatic nitriles

  • Dioxane

  • Dry HCl gas

  • 5% Sodium hydroxide solution

  • Ice

Procedure:

  • Dissolve Compound 1 (10 mmol) and the desired aliphatic or aromatic nitrile (15 mmol) in a sufficient quantity of dioxane in a round-bottom flask.

  • Pass a steady stream of dry HCl gas through the reaction mixture for 6 hours.

  • Pour the reaction mixture onto crushed ice.

  • Basify the mixture with a 5% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol offers a more rapid, microwave-assisted alternative for the synthesis described in Protocol 1.[6]

Materials:

  • 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (Compound 1 )

  • Potassium tert-butoxide

  • Aliphatic/aromatic nitriles

  • Microwave reactor

  • Ice-cold water

  • Dilute HCl

Procedure:

  • In a 5 mL microwave vial, combine Compound 1 (1 mmol), potassium tert-butoxide (0.1 mmol), and the desired aliphatic or aromatic nitrile (1.5 mmol).

  • Cap the vial and irradiate the mixture in a microwave oven at 960 W for 2.5–3.5 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralize the mixture with dilute HCl.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by compounds derived from the pyrazole scaffold and a general experimental workflow.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Compound_8t Compound 8t (FLT3 Inhibitor) Compound_8t->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

CDK_Signaling_Pathway CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Compound_8t Compound 8t (CDK Inhibitor) Compound_8t->CyclinD_CDK4 Compound_8t->CyclinE_CDK2 E2F E2F Rb->E2F E2F->CyclinE_CDK2 G1_Phase G1 Phase G1_Phase->CyclinD_CDK4

Caption: Cell cycle regulation by CDKs and point of inhibition.

HIF1_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_HIF1b HIF-1α / HIF-1β Dimerization HIF1a_stabilization->HIF1a_HIF1b KUSC_5037 KUSC-5037 (HIF-1 Inhibitor) KUSC_5037->HIF1a_stabilization HRE Hypoxia Response Element (in DNA) HIF1a_HIF1b->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: HIF-1 signaling pathway under hypoxic conditions.

Experimental_Workflow Start Ethyl 4-Amino-1-Methyl- 1H-Pyrazole-3-Carboxylate Cyclization Cyclization Reaction (e.g., with Nitriles) Start->Cyclization Intermediate Fused Heterocyclic Scaffold (e.g., Pyrazolo[3,4-d]pyrimidine) Cyclization->Intermediate Modification Further Chemical Modification (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Modification Final_Compound Final Bioactive Compound Modification->Final_Compound Screening Biological Screening (e.g., Kinase Assays) Final_Compound->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: General workflow for drug discovery using the pyrazole scaffold.

References

Method

synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous co...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This document provides detailed protocols and application notes for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, utilizing ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a key starting material. The primary synthetic strategy involves the cyclocondensation of this aminopyrazole with various 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds.[1]

General Synthetic Workflow

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the condensation reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[1][2] In this reaction, the exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product start1 Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate process Cyclocondensation Reaction start1->process start2 1,3-Bielectrophilic Reagent (e.g., β-Diketone, β-Ketoester) start2->process product Pyrazolo[1,5-a]pyrimidine Derivative process->product Ring Formation

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative through the cyclocondensation of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate with ethyl acetoacetate.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Expected Yield: High yields, typically in the range of 85-95%, are expected for this reaction.[1][3]

Data Presentation: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and different 1,3-dicarbonyl compounds, with representative data adapted from similar syntheses.[1][3]

1,3-Dicarbonyl CompoundProduct StructureSolventCatalyst/ConditionsTime (h)Yield (%)
Ethyl AcetoacetateEthyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateAcetic AcidReflux5~92
AcetylacetoneEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateAcetic AcidReflux6~90
Diethyl MalonateEthyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateEthanolSodium Ethoxide, Reflux24~84[4]
Ethyl BenzoylacetateEthyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateAcetic AcidReflux7~88
DibenzoylmethaneEthyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylateAcetic AcidReflux8~87

Reaction Mechanism

The cyclocondensation reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the aminopyrazole onto a carbonyl group of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration.

G A Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate C Nucleophilic Attack (Formation of Enamine Intermediate) A->C B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D Tautomerization & Ring Closure E Dehydration D->E Loss of H2O F Pyrazolo[1,5-a]pyrimidine Product E->F

Caption: Plausible reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

References

Application

Application Notes and Protocols: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in Click Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a versatile building block i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a versatile building block in click chemistry for the synthesis of novel pyrazole-triazole hybrid molecules. The resulting compounds have significant potential in drug discovery, particularly as kinase inhibitors for anticancer therapy.

Introduction to Pyrazole-Triazole Hybrids

The convergence of pyrazole and triazole moieties through click chemistry has emerged as a powerful strategy in medicinal chemistry. Pyrazoles are known constituents of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties. Similarly, the 1,2,3-triazole ring, readily formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is not merely a linker but an active pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets. The combination of these two privileged scaffolds can lead to novel molecular entities with enhanced biological activity and improved pharmacokinetic profiles.

Application in Kinase Inhibitor Development

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). By employing ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a starting material, a library of novel pyrazole-triazole hybrids can be synthesized and screened for kinase inhibitory activity. The modular nature of click chemistry allows for the rapid generation of a diverse set of compounds by varying the alkyne component, facilitating structure-activity relationship (SAR) studies.

Experimental Workflow Overview

The overall workflow for the synthesis and evaluation of pyrazole-triazole hybrids from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves a three-stage process:

  • Synthesis of Pyrazole Azide Intermediate: Conversion of the amino group of the starting material into a reactive azide functionality.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the pyrazole-triazole hybrids.

  • Biological Evaluation: Screening of the synthesized compounds for their potential as kinase inhibitors and anticancer agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate Diazotization Diazotization Start->Diazotization 1. NaNO₂, HCl 2. 0-5 °C Azide_Formation Azide Formation Diazotization->Azide_Formation 1. NaN₃ 2. 0 °C to RT Pyrazole_Azide Ethyl 4-azido-1-methyl-1H- pyrazole-3-carboxylate Azide_Formation->Pyrazole_Azide Click_Reaction CuAAC Click Reaction (+ Alkyne) Pyrazole_Azide->Click_Reaction Hybrid_Compound Pyrazole-Triazole Hybrid Click_Reaction->Hybrid_Compound Kinase_Assay In Vitro Kinase Assay Hybrid_Compound->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Viability->Signaling_Analysis

General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-azido-1-methyl-1H-pyrazole-3-carboxylate

This protocol describes the conversion of the amino group of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate to an azide group via a two-step, one-pot diazotization-azidation reaction.[1]

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure:

  • Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. It is crucial to maintain this temperature range during the diazotization step.

  • Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold pyrazole solution. Control the rate of addition to keep the internal temperature below 5 °C.

  • Azidation: In a separate flask, dissolve sodium azide (1.2-1.5 eq) in deionized water and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The addition should be performed at a rate that maintains the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-azido-1-methyl-1H-pyrazole-3-carboxylate.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions: Organic azides can be explosive, especially in the presence of heat, shock, or friction. Handle with care and use appropriate personal protective equipment. The diazotization reaction can produce nitrogen gas, so ensure adequate ventilation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between the synthesized pyrazole azide and a terminal alkyne.[2][3]

Materials:

  • Ethyl 4-azido-1-methyl-1H-pyrazole-3-carboxylate

  • Terminal Alkyne (e.g., phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol and Water (1:1 mixture) or another suitable solvent system

  • Ethyl Acetate

  • Saturated Ammonium Hydroxide (NH₄OH) solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-azido-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄OH solution and stir for 30 minutes to complex with the copper catalyst.[4]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole-triazole hybrid.

Reaction StepReactant/ReagentMolar Ratio (eq)Typical Yield (%)Reference
Diazotization/Azidation Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate1.070-90 (estimated)[5]
Sodium Nitrite1.0-1.2
Sodium Azide1.2-1.5
CuAAC Ethyl 4-azido-1-methyl-1H-pyrazole-3-carboxylate1.080-95[3]
Terminal Alkyne1.0-1.2
CuSO₄·5H₂O0.05-0.1
Sodium Ascorbate0.2-0.3

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Optimization may be required.

Application in Kinase Inhibition Assays

The synthesized pyrazole-triazole hybrids can be evaluated for their ability to inhibit specific protein kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to the kinase activity.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide/protein

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Synthesized pyrazole-triazole compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-triazole compounds in DMSO. Further dilute in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase-substrate mix in assay buffer.

    • Add the diluted inhibitor compound (or DMSO for control).

    • Incubate for 15 minutes at room temperature to allow inhibitor-kinase binding.

  • Reaction Initiation: Start the kinase reaction by adding ATP solution.

  • Incubation: Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence. A lower signal indicates higher kinase activity (less inhibition). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)Target Cell LineCellular IC₅₀ (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[7]
Compound 6Aurora A160HCT116 (colon)0.39[7]
AT7518CDK-Various0.41-2.77[7]

Note: This table presents data for known pyrazole-based kinase inhibitors to provide a reference for expected potency.

Signaling Pathway Analysis

To understand the mechanism of action of active compounds, their effect on cellular signaling pathways can be investigated.

CDK_Pathway Growth_Factors Mitogenic Signals (Growth Factors) CDK46 Cyclin D / CDK4/6 Growth_Factors->CDK46 Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates pRb_E2F pRb + E2F Rb_E2F->pRb_E2F releases E2F E2F pRb_E2F->E2F Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription CDK2_E Cyclin E / CDK2 Gene_Transcription->CDK2_E S_Phase S Phase (DNA Replication) CDK2_E->S_Phase promotes Inhibitor Pyrazole-Triazole CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E

Inhibition of the CDK/Rb signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor Pyrazole-Triazole JAK Inhibitor Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway.
Protocol 4: Western Blot for Phosphorylated Protein Detection

This protocol allows for the detection of changes in the phosphorylation status of a target kinase or its downstream substrates upon treatment with an inhibitor.[8][9]

Materials:

  • Cancer cell line of interest

  • Pyrazole-triazole inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the pyrazole-triazole inhibitor for a defined period. Include a vehicle control (DMSO).

  • Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

By following these protocols, researchers can effectively synthesize and evaluate novel pyrazole-triazole hybrids derived from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, paving the way for the discovery of new and potent kinase inhibitors for therapeutic applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping you optimize for a higher yield and purity.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can stem from several factors. A common synthetic route involves the cyclocondensation of ethyl 2-cyano-3-oxobutanoate (or a similar precursor) with methylhydrazine. Here are potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reaction Temperature: The temperature may not be ideal for the reaction.

    • Solution: The reaction of hydrazines with β-ketoesters is often exothermic. It's crucial to control the initial temperature, often by adding the hydrazine dropwise at a lower temperature (e.g., 0-5 °C), and then allowing the reaction to proceed at room temperature or with gentle heating.[1]

  • Presence of Water: Moisture can interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a lower yield.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of methylhydrazine to ensure the complete conversion of the limiting β-ketoester.

  • Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product.

    • Solution: The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine like methylhydrazine can lead to the formation of two regioisomers. The reaction conditions, particularly the solvent and pH, can influence the regioselectivity.[2] Neutralizing the reaction mixture before the addition of hydrazine has been shown to improve efficiency in some cases.[3]

Question: I am observing the formation of a significant amount of an isomeric impurity. How can I minimize this and isolate the desired product?

Answer:

The formation of the regioisomer, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, is a common issue.

  • Controlling Regioselectivity:

    • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with both protic (e.g., ethanol) and aprotic (e.g., toluene, THF) solvents.[2]

    • pH Control: The pH of the reaction medium can direct the initial nucleophilic attack. Acidic or basic conditions can favor one isomer over the other. Performing the reaction under neutral or slightly acidic conditions might favor the desired 4-amino isomer.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, fractional recrystallization can be attempted. Experiment with different solvent systems.

Question: The final product is difficult to purify and appears oily or discolored. What are the likely impurities and how can I remove them?

Answer:

A discolored or oily product suggests the presence of residual starting materials, solvents, or byproducts.

  • Common Impurities:

    • Unreacted starting materials.

    • Polymeric materials formed from side reactions.

    • Residual solvent.

  • Purification Steps:

    • Aqueous Wash: After the reaction, quenching with water and extracting the product into an organic solvent can help remove water-soluble impurities. Washing the organic layer with brine can further aid in removing water.[1]

    • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated carbon can help remove colored impurities.

    • Thorough Drying: Ensure the final product is dried under a high vacuum to remove all residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: A common and effective method is the cyclocondensation reaction between ethyl 2-cyano-3-oxobutanoate and methylhydrazine. The reaction is typically carried out in a solvent like ethanol at room temperature or with gentle heating.

Q2: What are the key safety precautions to take during this synthesis?

A2: Methylhydrazine is toxic and potentially carcinogenic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can also be exothermic, so controlled addition of reagents is important.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Q4: Can other starting materials be used for this synthesis?

A4: Yes, variations of the β-dicarbonyl starting material can be used. For instance, using ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine is another potential route, although this may lead to a different regioisomer.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminopyrazole Synthesis

Starting MaterialsReagents & SolventsTemperatureTimeYieldReference
Ethyl ethoxymethylenecyanoacetate, Hydrazine hydrateEthanolReflux4 h66.78%[1]
Ethyl (E)-2-cyano-3-ethoxyacrylate, HydrazineEthanolRefluxOvernight99%[1]
β-enamino diketone, MethylhydrazineEthanolRoom Temp.18 h51%[2]

Experimental Protocols

Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Methylhydrazine

  • Anhydrous Ethanol

  • Hydrochloric Acid (for workup, if necessary)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in anhydrous ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0-5 °C using an ice bath.

  • Add methylhydrazine (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A Ethyl 2-cyano-3-oxobutanoate C Cyclocondensation in Ethanol A->C B Methylhydrazine B->C D Solvent Removal C->D E Aqueous Workup D->E F Column Chromatography E->F G Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate F->G

Caption: Synthetic workflow for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities incomplete_rxn Incomplete Reaction start->incomplete_rxn isomer Regioisomer Formation start->isomer side_reactions Side Reactions start->side_reactions extend_time Extend Reaction Time / Increase Temp. incomplete_rxn->extend_time optimize_conditions Optimize Solvent & pH isomer->optimize_conditions purification Column Chromatography side_reactions->purification optimize_conditions->purification

Caption: Troubleshooting logic for synthesis optimization.

References

Optimization

Technical Support Center: Purification of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds in the synthesis. The purity of starting materials is crucial, as impurities can lead to side reactions and complicate purification.

Q2: My crude product has a strong color. How can I remove the colored impurities?

A2: Discoloration is often due to impurities from the hydrazine starting material or oxidative processes.[1] Treatment of the crude product with activated carbon can be effective in removing some of these colored impurities.[1] Recrystallization is also a highly effective method for removing colored byproducts.[1]

Q3: I am getting a low yield after purification. What are the common causes?

A3: Low yields can result from several factors. During recrystallization, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Ensure the solution is thoroughly cooled to maximize crystal precipitation. In column chromatography, improper selection of the mobile phase can lead to poor separation and loss of product. It is also important to ensure the initial reaction has gone to completion to maximize the amount of desired product before purification.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system.

  • Use a seed crystal: If available, adding a small crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
No crystals form upon cooling The solution is not saturated.- Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Product "oils out" The compound is precipitating above its melting point.- Add more of the "good" solvent to the hot solution.- Ensure slow cooling.- Try a different solvent system.
Low recovery of pure product Too much solvent was used.The solution was not cooled sufficiently.- Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath after it has reached room temperature.
Crystals are colored Colored impurities are present.- Treat the solution with activated carbon before hot filtration.- Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of compounds Incorrect mobile phase polarity.- Adjust the solvent ratio of the mobile phase. A common starting point for aminopyrazole esters is a mixture of hexane and ethyl acetate.- Consider using a different solvent system, such as acetone/n-hexane.
Compound is stuck on the column Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracking of the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of spots on TLC/fractions Compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase to reduce tailing of basic compounds.

Experimental Protocols

Recrystallization Protocol (Single Solvent)
  • Dissolution: Place the crude ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a hexane/ethyl acetate mixture. The ratio should be optimized based on TLC analysis. For similar compounds, an acetone/n-hexane mixture has also been proven effective.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Recommended Solvent Systems for Purification
Purification MethodSolvent SystemNotes
Recrystallization EthanolA common and effective single solvent.
MethanolAnother good option for polar pyrazole derivatives.
Hexane/Ethyl AcetateA mixed solvent system that can be effective.
Hexane/AcetoneAnother useful mixed solvent combination.
Column Chromatography Hexane/Ethyl AcetateA versatile mobile phase; the ratio can be adjusted for optimal separation.
Acetone/n-HexaneAn alternative mobile phase for pyrazole derivatives.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography If recrystallization fails or high purity is required oiling_out Product Oils Out? recrystallization->oiling_out pure_product Pure Product column_chromatography->pure_product low_yield Low Yield? oiling_out->low_yield No adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes colored_product Product Still Colored? low_yield->colored_product No check_solvent_volume Check Solvent Volume and Cooling low_yield->check_solvent_volume Yes colored_product->pure_product No activated_carbon Use Activated Carbon or Repeat Purification colored_product->activated_carbon Yes adjust_solvent->recrystallization check_solvent_volume->recrystallization activated_carbon->recrystallization

Caption: A logical workflow for troubleshooting common issues during the purification of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

References

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The final isolated yield of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is consistently below expectations.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting materials are consumed. Consider increasing the reaction temperature, potentially to reflux, as condensation reactions often require heat.[1]

  • Suboptimal Reaction Conditions: The solvent and catalyst may not be ideal.

    • Solution: While ethanol is a common solvent, consider exploring other polar protic or aprotic solvents. The choice of an acid or base catalyst can also be critical; empirical optimization of the catalyst and its loading may be necessary.[1]

  • Purity of Starting Materials: Impurities in the starting materials, ethyl 2-cyano-3-ethoxyacrylate or methylhydrazine, can lead to side reactions.

    • Solution: Ensure the purity of your starting materials. Ethyl 2-cyano-3-ethoxyacrylate can be sensitive to moisture, and methylhydrazine can degrade over time. Use freshly opened or purified reagents.

Problem 2: Presence of a Major Impurity with the Same Mass as the Product

Symptoms:

  • NMR analysis of the purified product shows an extra set of peaks, indicating the presence of an isomer.

  • Mass spectrometry confirms a major component with the same mass-to-charge ratio as the desired product.

Possible Cause and Solution:

  • Formation of a Regioisomer: The reaction of methylhydrazine with the asymmetric precursor, ethyl 2-cyano-3-ethoxyacrylate, can lead to the formation of a regioisomeric byproduct: ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This occurs because either nitrogen atom of methylhydrazine can initiate the cyclization.[2]

    • Solution:

      • Solvent Modification: The choice of solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the selectivity for one regioisomer over the other in similar pyrazole syntheses.[3]

      • pH Adjustment: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in methylhydrazine. Careful addition of a catalytic amount of acid or base may improve the regioselectivity.[3]

      • Chromatographic Separation: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography is typically required to separate the two isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: The most common byproduct is the regioisomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This arises from the non-selective reaction of the two different nitrogen atoms of methylhydrazine with the dicarbonyl equivalent. Other potential, though less commonly reported, byproducts include unreacted starting materials and products from their side reactions, such as the hydrolysis of ethyl 2-cyano-3-ethoxyacrylate.

Q2: How can I confirm the identity of the desired product and its main regioisomeric byproduct?

A2: A combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry is essential. The two regioisomers will have the same mass but will exhibit distinct NMR spectra due to the different chemical environments of the protons and carbons. Specifically, the chemical shift of the pyrazole ring proton and the substituents will differ between the two isomers. Careful analysis of 2D NMR spectra (like HMBC and NOESY) can definitively establish the connectivity and spatial relationships of the atoms, confirming the correct isomer.

Q3: My reaction mixture turns a dark color. What could be the cause?

A3: The formation of colored impurities can be due to the decomposition of the hydrazine starting material or the oxidation of intermediates.[3] It is crucial to use high-purity reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Q4: Can I use a different hydrazine derivative in this synthesis?

A4: Yes, other substituted hydrazines can be used to synthesize different N-substituted pyrazoles. However, be aware that the nature of the substituent on the hydrazine can significantly affect the regioselectivity of the reaction. For example, aryl hydrazines often exhibit different regioselectivity compared to alkyl hydrazines due to electronic and steric differences.[2]

Data Presentation

Table 1: Effect of Solvent on the Regioisomeric Ratio in a Representative Pyrazole Synthesis.

1,3-Dicarbonyl PrecursorHydrazineSolventRegioisomeric Ratio (Desired:Isomer)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1

Note: This data is illustrative for a similar pyrazole synthesis and highlights the significant impact of solvent choice on regioselectivity. Actual ratios for the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate may vary.[3]

Experimental Protocols

Key Synthesis: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in the chosen solvent.

  • Slowly add methylhydrazine to the solution at room temperature. A slight exotherm may be observed.

  • If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to separate the desired product from the regioisomeric byproduct and other impurities.

Visualizations

experimental_workflow start Start reagents Mix Ethyl 2-cyano-3-ethoxyacrylate and Methylhydrazine in Solvent start->reagents reaction Heat to Reflux (Monitor by TLC/LC-MS) reagents->reaction workup Cool and Concentrate reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate purification->product byproduct Byproducts (e.g., Regioisomer) purification->byproduct

Caption: A general experimental workflow for the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield isomer Isomeric Impurity start->isomer color Dark Coloration start->color check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Incomplete? change_solvent Change Solvent (e.g., TFE, HFIP) isomer->change_solvent adjust_ph Adjust Reaction pH isomer->adjust_ph check_purity Check Reagent Purity color->check_purity inert_atmosphere Use Inert Atmosphere color->inert_atmosphere optimize_conditions Optimize Conditions (Solvent, Catalyst, Temp.) check_completion->optimize_conditions Yes check_completion->check_purity No solution_yield Improved Yield optimize_conditions->solution_yield check_purity->solution_yield solution_regio Improved Regioselectivity change_solvent->solution_regio adjust_ph->solution_regio solution_color Cleaner Reaction inert_atmosphere->solution_color

References

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountere...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazoles, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors. The primary reasons often relate to the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions. Key areas to investigate include the quality of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to unwanted byproducts.[1] Reaction conditions such as temperature, solvent, pH, and stoichiometry are critical and often require optimization.[1] Additionally, side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can significantly reduce the yield of the desired product.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To improve regioselectivity, consider the following strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[2]

  • pH Control: Adjusting the pH can influence the site of the initial hydrazine attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned dark and is difficult to purify. What is the cause and how can I fix it?

A3: Discoloration of the reaction mixture, often to a dark or tarry consistency, is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[1] If the reaction mixture becomes too acidic, it can also promote the formation of colored byproducts.[1] To mitigate this:

  • Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Activated carbon (charcoal) treatment of the reaction mixture can help to remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Q4: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?

A4: The stability of the pyrazole ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[2] In the presence of a strong base, deprotonation at the C3 position can also lead to ring opening. To avoid this, carefully control the reaction temperature and consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.[2]

Troubleshooting Guides

Low Yield Troubleshooting Workflow

Low yield is a multifaceted problem. The following logical workflow can help diagnose and address the root cause.

TroubleshootingWorkflow start Low Pyrazole Yield purity Assess Starting Material Purity start->purity impure_materials Impure Starting Materials? purity->impure_materials conditions Evaluate Reaction Conditions suboptimal_conditions Suboptimal Conditions? conditions->suboptimal_conditions side_reactions Investigate Side Reactions side_reactions_evident Side Reactions Evident? side_reactions->side_reactions_evident purification Review Purification Technique loss_during_purification Loss During Purification? purification->loss_during_purification impure_materials->conditions No solution1 Purify/Replace Reagents impure_materials->solution1 Yes suboptimal_conditions->side_reactions No solution2 Optimize Temp, Time, Solvent, pH, Stoichiometry suboptimal_conditions->solution2 Yes side_reactions_evident->purification No solution3 Modify Conditions to Minimize Byproducts (e.g., change solvent, pH) side_reactions_evident->solution3 Yes solution4 Optimize Purification Method (e.g., recrystallization solvent, column conditions) loss_during_purification->solution4 Yes end Improved Yield loss_during_purification->end No solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent Ethanol75Toluene60[3]
N,N-Dimethylacetamide92Dioxane55[4]
Catalyst Acetic Acid85No Catalyst40[5]
Nano-ZnO95FeCl₃78[4]
Temperature Room Temperature6560 °C88[3]
100 °C (Reflux)92120 °C (Microwave)95[6]
Hydrazine Hydrazine Hydrate88Phenylhydrazine82[5]

Note: Yields are representative and can vary significantly based on the specific substrates used.

Table 2: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-4,4,4-trifluoro-1-arylbutan-1,3-dione Derived Pyrazoles
SolventRegioisomeric Ratio (Isomer 1 : Isomer 2)Predominant IsomerReference
Ethanol50 : 50Mixture[7]
N,N-Dimethylacetamide (DMAc)98 : 2Isomer 1[8]
2,2,2-Trifluoroethanol (TFE)>99 : 1Isomer 1[2]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a common pyrazole derivative.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[9]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • Isolation: Once the starting materials are consumed, cool the resulting syrup in an ice bath.[9]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[9]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[10]

KnorrWorkflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants catalyst Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst heat Heat Reaction Mixture (e.g., Reflux) catalyst->heat monitor Monitor by TLC heat->monitor workup Work-up (Cooling, Precipitation) monitor->workup purify Purification (Filtration, Recrystallization) workup->purify product Pure Pyrazole purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis of a substituted pyrrole.

Materials:

  • Aniline

  • Hexane-2,5-dione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[10]

  • Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.[10]

  • Heating: Heat the reaction mixture to reflux and maintain for 15 minutes.[10]

  • Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[10]

Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare the TLC Chamber: Add a small amount (about 0.5 cm deep) of the chosen eluent (e.g., 30% ethyl acetate/70% hexane) to a developing chamber and cover it to allow the atmosphere to saturate.

  • Spot the Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material, a co-spot, and the reaction mixture.

  • Apply Samples: Using separate capillaries, spot a dilute solution of your starting material in the first lane, the reaction mixture in the third lane, and both on top of each other in the middle (co-spot).

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by using a chemical stain (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 4: Purification by Recrystallization (Single Solvent)

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Signaling Pathways and Logical Relationships

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds through a condensation reaction, cyclization, and subsequent dehydration.

KnorrMechanism reactants 1,3-Dicarbonyl + Hydrazine condensation Condensation reactants->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Hemiaminal Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration product Pyrazole dehydration->product

Caption: General mechanism of the Knorr pyrazole synthesis.

Formation of Regioisomers

With an unsymmetrical 1,3-dicarbonyl, the initial attack of the hydrazine can occur at two different sites, leading to two possible regioisomers.

Regioisomers start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 start->attack1 attack2 Attack at Carbonyl 2 start->attack2 intermediate1 Intermediate A attack1->intermediate1 intermediate2 Intermediate B attack2->intermediate2 product1 Regioisomer 1 intermediate1->product1 product2 Regioisomer 2 intermediate2->product2

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 4-amino-1-methyl-1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reduction of the nitro intermediate.- Increase the catalyst loading (e.g., Pd/C) or pressure of H₂ gas. - Ensure efficient stirring to maintain catalyst suspension. - Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
Side reactions due to overheating during reduction.- Maintain the reaction temperature below the recommended limit. - Use a suitable solvent with a higher boiling point if necessary to better control the exotherm.
Loss of product during work-up and extraction.- Perform multiple extractions with an appropriate solvent (e.g., ethyl acetate). - Adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction.
Impurity Formation Presence of unreacted starting material (ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate).- Refer to "Low Yield" solutions for improving the reduction reaction. - Consider purification by column chromatography.
Formation of over-reduced or side products.- Optimize the reaction time and temperature for the reduction step. - Use a more selective reducing agent if issues persist.
Contamination with residual solvents.- Dry the final product under vacuum at an appropriate temperature. - Perform solvent swaps during the work-up to remove low-boiling point solvents.
Difficult Purification Oily product that is difficult to crystallize.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Use a different solvent system for recrystallization. - Purify via column chromatography.
Co-elution of impurities during column chromatography.- Adjust the solvent polarity of the eluent. - Consider using a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: A prevalent method involves the reduction of the corresponding nitro compound, ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate. This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Q2: What are the critical safety precautions to consider during the scale-up of the hydrogenation step?

A2: Catalytic hydrogenation with Pd/C and hydrogen gas can be hazardous on a large scale. Key precautions include:

  • Using an inert atmosphere (e.g., nitrogen or argon) to handle the dry Pd/C catalyst, as it can be pyrophoric.

  • Ensuring the reaction vessel is properly grounded to prevent static discharge.

  • Monitoring the reaction for any exothermic events and having a cooling system in place.

  • Properly quenching and filtering the catalyst after the reaction is complete.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken, filtered to remove the catalyst, and analyzed. The disappearance of the starting nitro compound and the appearance of the amino product spot/peak will indicate the reaction's progress.

Q4: What are the typical solvents used for the synthesis and purification?

A4: Ethanol or methanol are commonly used as solvents for the hydrogenation reaction. For extraction and purification, ethyl acetate is a frequent choice. Recrystallization may be attempted from a mixture of ethyl acetate and hexanes.

Q5: My final product is a persistent oil. How can I induce crystallization?

A5: If the free base is an oil, attempting to form a salt, such as the hydrochloride salt by treating a solution of the product with HCl in a suitable solvent (e.g., ether or isopropanol), can often lead to a crystalline solid that is easier to handle and purify.

Experimental Protocols

Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate via Reduction of the Nitro Intermediate
  • Reaction Setup: To a solution of ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate Reaction Catalytic Hydrogenation (Pd/C, H2, Ethanol) Start->Reaction Workup Filtration (remove catalyst) Reaction->Workup Isolation Solvent Evaporation Workup->Isolation Crude_Product Crude Product Isolation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Purification->Final_Product

Caption: Synthetic workflow for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting_Low_Yield Problem Low Yield Observed Check_Reaction Is the reaction complete? Problem->Check_Reaction Check_Workup Was there significant loss during work-up? Check_Reaction->Check_Workup Yes Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Workup->Problem No, investigate other causes Workup_Loss Product Loss Check_Workup->Workup_Loss Yes Optimize_Reaction Increase catalyst/H2 pressure Extend reaction time Incomplete_Reaction->Optimize_Reaction Optimize_Workup Perform multiple extractions Adjust pH before extraction Workup_Loss->Optimize_Workup

Caption: Troubleshooting decision tree for low product yield.

Optimization

stability and storage conditions for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This resource is intended for r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep the container tightly sealed and consider storing it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] Temperatures between 2-8°C are often suggested for pyrazole derivatives.[1][2]

Q2: How should I store solutions of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A2: Solutions are generally less stable than the solid form. If you need to store the compound in solution, it is best to use an anhydrous aprotic solvent. For short-term storage (up to one month), solutions should be kept at -20°C and protected from light. For longer-term storage (up to six months), storing at -80°C is recommended.[3]

Q3: What are the main factors that can cause the degradation of this compound?

A3: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, being an aromatic amine and a pyrazole derivative, is susceptible to degradation by:

  • Oxidation: Exposure to air can lead to oxidation, which may cause discoloration (e.g., browning).[1]

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions. Pyrazole derivatives are noted to be more stable under acidic conditions and may degrade under alkaline conditions.[2]

  • Light: Aromatic amines can be light-sensitive, and exposure to light may induce photo-oxidation or other degradation pathways.[4]

  • Heat: Elevated temperatures can accelerate degradation processes.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color from its typical appearance (e.g., white or light yellow powder) to a brownish or discolored solid.[1] For solutions, the appearance of precipitates or a change in color can indicate degradation. Analytically, degradation can be confirmed by techniques like HPLC or LC-MS, which may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q5: What are the incompatible materials to avoid when handling or storing this compound?

A5: You should avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of Solid (Browning) Oxidation due to exposure to air and/or light.1. Discard the discolored compound if purity is critical. 2. For future storage, ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon). 3. Store in a dark location or use an amber vial.[1]
Unexpected Results in Experiments Degradation of the compound in the experimental medium (e.g., aqueous buffer).1. Prepare fresh solutions for each experiment. 2. Check the pH of your experimental medium; pyrazole derivatives can be unstable in alkaline conditions.[2] 3. Protect your experimental setup from light if the compound is light-sensitive.
Precipitate Formation in Solution Poor solubility or degradation leading to insoluble products.1. Ensure the solvent is appropriate and the concentration is not above its solubility limit. 2. If the solution has been stored, the precipitate may be a degradation product. Prepare a fresh solution.
Multiple Spots on TLC Analysis Presence of impurities or degradation products.1. Confirm the purity of the starting material. 2. If the starting material is pure, the compound may have degraded during the experiment or workup. Review your experimental conditions (temperature, pH, exposure to air/light).

Stability Data Overview

Compound Class Condition Duration Solvent Observed Stability Reference
Primary Aromatic Amines40°C10 daysWaterGenerally stable[5]
Primary Aromatic Amines60°C10 daysWaterSome degradation observed for certain PAAs[5]
Primary Aromatic Amines100°C2 hoursWaterSignificant degradation for some PAAs[5]
Primary Aromatic Amines40°C10 days3% Acetic AcidSignificant degradation for many PAAs[5]
Primary Aromatic AminesRoom Temperature (~20°C)10 daysUrineReduced recovery for some PAAs[6]
Primary Aromatic Amines4°C and 10°C10 daysUrineStable[6]
3,3'-Dichlorobenzidine (an aromatic amine)Light Irradiation (Desk Lamp)45 minutesDistilled Water~10% decrease in concentration[4]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7][8]

Objective: To assess the stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate under various stress conditions.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[9] Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Apply the same temperature and time conditions as for acid hydrolysis.[9] Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source in a photostability chamber, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

Logical Relationship for Storage and Handling

Decision Tree for Storage and Handling start Start: New batch of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate received solid_or_solution Is the compound in solid form or in solution? start->solid_or_solution long_or_short_term_solid Long-term or short-term storage for solid? solid_or_solution->long_or_short_term_solid Solid long_or_short_term_solution Long-term or short-term storage for solution? solid_or_solution->long_or_short_term_solution Solution long_term_solid Store at 2-8°C in a dark, dry place under inert gas. long_or_short_term_solid->long_term_solid Long-term (> 6 months) short_term_solid Store in a tightly sealed container in a cool, dark, and dry place. long_or_short_term_solid->short_term_solid Short-term long_term_solution Store at -80°C, protect from light. long_or_short_term_solution->long_term_solution Long-term (> 1 month) short_term_solution Store at -20°C, protect from light. long_or_short_term_solution->short_term_solution Short-term

Caption: Decision tree for appropriate storage conditions.

Experimental Workflow for Troubleshooting

Troubleshooting Workflow for Stability Issues start Start: Unexpected experimental result or observed degradation check_solid Check purity and appearance of solid starting material. start->check_solid is_solid_ok Is the solid pure and free of discoloration? check_solid->is_solid_ok replace_solid Action: Obtain a new, high-purity batch of the compound. is_solid_ok->replace_solid No check_solution Evaluate solution preparation and storage. is_solid_ok->check_solution Yes end Problem Resolved replace_solid->end fresh_solution Was a fresh solution used? check_solution->fresh_solution use_fresh Action: Always prepare solutions fresh before use. fresh_solution->use_fresh No check_conditions Review experimental conditions (pH, temp, light, air exposure). fresh_solution->check_conditions Yes use_fresh->end modify_conditions Action: Modify protocol to mitigate degradation (e.g., adjust pH, protect from light, use inert atmosphere). check_conditions->modify_conditions modify_conditions->end

Caption: Workflow for troubleshooting stability-related issues.

References

Troubleshooting

Technical Support Center: Purity Assessment of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the purity of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: The most common and suitable analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is widely used for routine purity testing and stability studies. GC-MS is effective for identifying and quantifying volatile impurities. qNMR offers the advantage of being a primary analytical method that can determine purity without the need for a reference standard of the analyte itself.[1][2][3]

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities can originate from the synthesis process or degradation. For pyrazole derivatives, impurities can include regioisomers, unreacted starting materials, and by-products from side reactions.[1] Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[4][5][6] Common degradants for similar structures may arise from hydrolysis of the ester group or oxidation of the amino group.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting a sample of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate to various stress conditions to generate potential degradation products.[4][5] This helps in developing a stability-indicating analytical method. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.[7]

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature for 24 hours.[7][8]

  • Thermal Degradation: Heating the solid sample at a temperature above that of accelerated stability testing (e.g., 60-80°C).[8]

  • Photolytic Degradation: Exposing the sample to UV and visible light.

The stressed samples are then analyzed by a suitable technique, typically HPLC, to separate the parent compound from any degradation products.[7][9]

Q4: Can I use qNMR for purity assessment, and what are the advantages?

A4: Yes, quantitative NMR (qNMR) is a powerful tool for purity determination.[3] The main advantages are:

  • It is a primary analytical method, meaning purity can be determined without a reference standard of the analyte.

  • It provides structural information about impurities.

  • It is non-destructive to the sample.

  • It can be a relatively fast method for analysis.

For qNMR, a certified internal standard with a known purity is used, and the purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for the Analyte Peak

  • Question: My chromatogram for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate shows significant peak tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for this compound, which contains a basic amino group, is often due to secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For an amine, a lower pH (e.g., 2.5-3.5) will protonate the amine, which can reduce interaction with silanols.

      • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol groups.

      • Use a Modern, End-capped Column: Employ a high-purity silica column that is well end-capped to minimize the number of free silanol groups.

      • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.

Issue 2: Noisy Baseline

  • Question: I am observing a noisy baseline during my HPLC analysis. What are the common causes and solutions?

  • Answer: A noisy baseline can be caused by several factors related to the HPLC system or the mobile phase.

    • Troubleshooting Steps:

      • Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

      • Check for Leaks: Inspect all fittings and connections for leaks, as this can cause pressure fluctuations and a noisy baseline.

      • Clean the Detector Cell: Contamination in the detector flow cell can cause baseline noise. Flush the cell with an appropriate solvent.

      • Premix the Mobile Phase: If you are using a gradient or an isocratic mixture prepared by the pump, try premixing the mobile phase manually to rule out issues with the pump's proportioning valves.

      • Check the Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_tailing Peak Tailing Solutions cluster_baseline Noisy Baseline Solutions start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing noisy_baseline Noisy Baseline? start->noisy_baseline other_issues Other Issues start->other_issues adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes degas_mp Degas Mobile Phase noisy_baseline->degas_mp Yes end Improved Chromatogram other_issues->end Consult Instrument Manual add_tea Add Triethylamine adjust_ph->add_tea change_column Use End-capped Column add_tea->change_column dilute_sample Dilute Sample change_column->dilute_sample dilute_sample->end check_leaks Check for Leaks degas_mp->check_leaks clean_detector Clean Detector Cell check_leaks->clean_detector check_lamp Check Lamp clean_detector->check_lamp check_lamp->end

A flowchart for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Peak Shape or Tailing

  • Question: My peaks in the GC-MS chromatogram are tailing. What could be the problem?

  • Answer: Peak tailing in GC can be caused by active sites in the injection port or column, or by incompatible solvent effects.

    • Troubleshooting Steps:

      • Check for Active Sites: The amino group in your analyte can interact with active sites in the injector liner or the column. Use a deactivated liner and a column suitable for basic compounds.

      • Optimize Injector Temperature: An injector temperature that is too low can cause slow vaporization and peak tailing. Conversely, a temperature that is too high can cause degradation.

      • Check Carrier Gas Flow Rate: A flow rate that is too low can lead to broader peaks. Ensure the flow rate is optimal for your column dimensions.

      • Sample Derivatization: In some cases, derivatizing the amino group can improve peak shape and reduce tailing.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for my analyte are shifting between injections. Why is this happening?

  • Answer: Retention time shifts are often due to issues with the carrier gas flow, oven temperature, or column integrity.

    • Troubleshooting Steps:

      • Check for Leaks: A leak in the system will cause the carrier gas flow to be inconsistent. Check all fittings and septa for leaks.

      • Verify Oven Temperature Program: Ensure the oven temperature is stable and the temperature program is reproducible.

      • Column Conditioning: The column may need to be conditioned to remove any contaminants that could be affecting retention.

      • Check for Column Bleed: Excessive column bleed can affect retention times. This may indicate the column is old or has been damaged by oxygen or high temperatures.

Workflow for GC-MS Troubleshooting

GCMS_Troubleshooting cluster_peak Peak Shape Solutions cluster_rt Retention Time Solutions start GC-MS Problem peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time check_liner Use Deactivated Liner peak_shape->check_liner Yes check_leaks_gc Check for Leaks retention_time->check_leaks_gc Yes optimize_temp Optimize Injector Temp check_liner->optimize_temp check_flow Check Flow Rate optimize_temp->check_flow end Analysis Improved check_flow->end verify_oven Verify Oven Program check_leaks_gc->verify_oven condition_column Condition Column verify_oven->condition_column condition_column->end

A decision tree for troubleshooting common GC-MS problems.

Data Presentation

Table 1: Typical HPLC Method Parameters for Analysis of Pyrazole Derivatives

ParameterTypical Value/Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer or acid modifier (e.g., 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of the analyte (e.g., 237 nm for a similar pyrazole derivative)[10]
Column Temperature 25-40 °C[10]
Injection Volume 5-20 µL

Table 2: Example Performance Data for an HPLC Method for a Pyrazoline Derivative

ParameterResult
Linearity Range 50-150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 4 µg/mL
Limit of Quantification (LOQ) 15 µg/mL
Precision (%RSD) < 2.0%

Note: The data in Table 2 is for a different pyrazoline derivative and should be used as a general guideline. Method validation would be required for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Table 3: GC-MS Parameters for Analysis of Pyrazole Derivatives

ParameterTypical Value/Condition
Column Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Temperature Program Initial temp 50-100°C, ramp at 5-20°C/min to a final temp of 250-300°C, hold for 5-10 min[1]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Table 4: Major Mass Fragments for Ethyl 5-amino-1-methylpyrazole-4-carboxylate (a closely related isomer)

m/zInterpretation
169Molecular Ion [M]⁺
140[M - C₂H₅]⁺ or [M - NCH]⁺
124[M - OC₂H₅]⁺
96[M - COOC₂H₅]⁺

Data is for the constitutional isomer ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and can be used as a reference for interpreting the mass spectrum of the target analyte.[11]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid in water.

    • Prepare Mobile Phase B: 0.1% Trifluoroacetic Acid in acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent as the standard solution.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1. A gradient elution may be necessary to separate all impurities, for example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B and equilibrate.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability), and then the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard, or by area normalization if a standard is not available.

Protocol 2: General GC-MS Method for Impurity Identification
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in a suitable solvent such as methanol or dichloromethane and dilute to the mark.[1]

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Set up the GC-MS system according to the parameters in Table 3.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the main peak corresponding to ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate based on its retention time and mass spectrum.

    • Identify potential impurities by examining their mass spectra and comparing them to a library (e.g., NIST) and the fragmentation pattern of the main compound (refer to Table 4 for a related isomer).

Protocol 3: qNMR for Purity Determination
  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the protons between scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved proton signal of the analyte and a well-resolved proton signal of the internal standard.

    • Calculate the purity of the analyte using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_standard = Purity of the internal standard

References

Optimization

avoiding side reactions during the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate?

A1: There are two main synthetic strategies for obtaining ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate:

  • Direct Synthesis: This route involves the condensation of a β-ketoester, such as ethyl 2-cyano-3-oxobutanoate, with methylhydrazine. This is a common and straightforward approach.

  • Nitro-Reduction Pathway: This two-step approach first involves the synthesis of ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate, followed by the reduction of the nitro group to an amine. This pathway can offer advantages in terms of regioselectivity.

Q2: What is the most common side reaction in the direct synthesis method?

A2: The most prevalent side reaction is the formation of the undesired regioisomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The regioselectivity of the reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine is a well-known challenge in pyrazole synthesis.[1][2]

Q3: How can I control the formation of the undesired regioisomer?

A3: The formation of the desired 4-amino isomer versus the 5-amino isomer can be influenced by controlling the reaction conditions. The reaction can proceed under either kinetic or thermodynamic control.[2]

  • Kinetic Control (lower temperatures, strong base) often favors the formation of the 3-amino pyrazole isomer.
  • Thermodynamic Control (higher temperatures, neutral or slightly acidic conditions) tends to favor the formation of the 5-amino pyrazole isomer.[2] Therefore, to favor the desired 4-amino product, carefully controlling the temperature and pH is crucial.

Q4: What are the advantages of the nitro-reduction pathway?

A4: The primary advantage of the nitro-reduction pathway is the unambiguous regiochemical outcome. The nitration of the pyrazole ring is highly regioselective, leading to the desired 4-nitro intermediate, which can then be cleanly reduced to the 4-amino product. This avoids the separation challenges associated with the formation of regioisomers in the direct synthesis.

Q5: What are common impurities I might see in my final product?

A5: Besides the potential for the regioisomeric impurity, other common impurities can include:

  • Unreacted starting materials.
  • Incompletely cyclized intermediates.
  • Byproducts from side reactions of the hydrazine starting material, which can sometimes cause discoloration of the reaction mixture.
  • In the nitro-reduction pathway, incomplete reduction can lead to residual nitro-pyrazole.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure the purity of the β-ketoester and methylhydrazine. Methylhydrazine can degrade over time; using a fresh bottle is recommended.
Suboptimal reaction conditions Optimize reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Incomplete reaction Consider a slight excess of methylhydrazine (1.1-1.2 equivalents) to drive the reaction to completion.
Formation of the regioisomer Adjust reaction conditions to favor the desired isomer (see FAQ 3). Consider the nitro-reduction pathway for better regioselectivity.
Loss during workup and purification Optimize the extraction and purification steps. Recrystallization is often an effective method for purifying the final product.
Problem 2: Presence of the Undesired Regioisomer
Possible Cause Troubleshooting Step
Reaction conditions favoring the undesired isomer If the 5-amino isomer is the major product, consider switching to kinetically controlled conditions (e.g., lower temperature, addition of a non-nucleophilic base).
Lack of regioselectivity If a mixture of isomers is consistently obtained, the nitro-reduction pathway is a highly recommended alternative to ensure the formation of only the desired 4-amino product.
Difficulty in separation If separation by column chromatography is challenging, consider derivatization of the amine to facilitate separation, followed by deprotection.

Data Presentation

Table 1: Comparison of Synthetic Routes for Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate

Parameter Direct Synthesis Nitro-Reduction Pathway
Starting Materials Ethyl 2-cyano-3-oxobutanoate, MethylhydrazineEthyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate, Reducing Agent (e.g., SnCl₂, H₂/Pd-C)
Number of Steps 12
Typical Yield 60-80% (of mixed isomers)>90% (for reduction step)
Purity (before purification) Variable, often a mixture of regioisomersGenerally high, main impurity is starting material
Key Advantage Shorter synthetic routeHigh regioselectivity, cleaner product profile
Key Disadvantage Potential for regioisomer formation and difficult separationLonger synthetic route

Experimental Protocols

Protocol 1: Direct Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate

This protocol is based on general procedures for pyrazole synthesis and is optimized for favoring the 4-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol (5 mL per gram of ketoester).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add methylhydrazine (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Then, heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from ethanol/water can be employed.

Protocol 2: Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate via Nitro-Reduction

Step 2a: Synthesis of Ethyl 4-Nitro-1-Methyl-1H-pyrazole-3-carboxylate

  • Nitration: To a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

Step 2b: Reduction of Ethyl 4-Nitro-1-Methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Catalyst Addition: Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

direct_synthesis_workflow start Start dissolve Dissolve ethyl 2-cyano-3-oxobutanoate in ethanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_hydrazine Add methylhydrazine dropwise cool->add_hydrazine react_rt Stir at room temperature add_hydrazine->react_rt reflux Reflux for 4-6 hours react_rt->reflux workup Solvent removal reflux->workup purification Column chromatography or recrystallization workup->purification end Final Product purification->end

Caption: Experimental workflow for the direct synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

nitro_reduction_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction nitration Nitration of ethyl 1-methyl- 1H-pyrazole-3-carboxylate nitration_workup Workup and Purification nitration->nitration_workup nitro_intermediate Ethyl 4-nitro-1-methyl- 1H-pyrazole-3-carboxylate nitration_workup->nitro_intermediate reduction Reduction with SnCl2 in ethanol nitro_intermediate->reduction reduction_workup Workup and Purification reduction->reduction_workup final_product Final Product reduction_workup->final_product

Caption: Experimental workflow for the nitro-reduction synthesis pathway.

side_reaction_logic start Direct Synthesis Reaction conditions Reaction Conditions start->conditions kinetic Kinetic Control (Low Temp, Strong Base) conditions->kinetic Favors thermodynamic Thermodynamic Control (High Temp, Neutral/Acidic) conditions->thermodynamic Favors desired_product Desired Product: Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate kinetic->desired_product side_product Side Product: Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate thermodynamic->side_product

Caption: Logical relationship for controlling side reactions in the direct synthesis.

References

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the regioselective synthesis of pyrazoles. This reso...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the regioselective synthesis of pyrazoles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic strategies and achieve higher yields of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their control so important?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][3]

Q2: I'm observing a mixture of regioisomers in my reaction. What are the primary factors influencing regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds.[4] The regiochemical outcome is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder one reaction pathway, directing the nucleophilic attack to the less congested carbonyl group.[3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is more electrophilic.[3]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack, while neutral or basic conditions might favor a different pathway.[3][4]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Aprotic dipolar solvents and fluorinated alcohols have been shown to improve regioselectivity compared to commonly used protic solvents like ethanol.[5][6][7]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Several strategies can be employed to enhance regioselectivity:

  • Solvent Optimization: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[6][7] Aprotic dipolar solvents like N,N-dimethylacetamide can also yield better results than polar protic solvents.[5]

  • Temperature Control: In some cases, adjusting the reaction temperature can favor the formation of one regioisomer over another.[8]

  • Catalyst Selection: The use of specific catalysts, such as AgOTf for the reaction of trifluoromethylated ynones with hydrazines, can lead to highly regioselective formation of pyrazoles.[9]

  • pH Adjustment: Carefully controlling the pH of the reaction mixture can direct the initial nucleophilic attack of the hydrazine, thus influencing the final regioisomeric ratio.[4]

  • Alternative Synthetic Routes: If the classical Knorr synthesis (reaction of a 1,3-dicarbonyl with a hydrazine) provides poor selectivity, consider alternative methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions, which can offer higher regioselectivity.[4]

Q4: How can I differentiate between the two pyrazole regioisomers?

A4: Spectroscopic methods are essential for distinguishing between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[10]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are not significant enough to direct the reaction under standard conditions (e.g., in ethanol).

  • Solution:

    • Change the Solvent: The most effective and often simplest solution is to switch the solvent. Fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity.[6][7]

    • Modify Reaction Temperature: Investigate the effect of temperature on the regioselectivity. A temperature-controlled study may reveal conditions that favor one isomer.[8]

    • Adjust pH: Experiment with acidic or basic additives to alter the reaction pathway.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution:

    • Re-evaluate the Mechanism: Understand which nitrogen of the substituted hydrazine is attacking which carbonyl group. This will help in devising a strategy to reverse the selectivity.

    • Employ a Different Synthetic Strategy: Consider a multi-step synthesis where the regiochemistry is set unequivocally in an earlier step. For example, using α-benzotriazolyl-α,β-unsaturated ketones can allow for a regioselective synthesis.[5][11]

    • Protecting Groups: In some cases, a protecting group strategy might be employed to temporarily block one reactive site.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

  • Solution:

    • Chromatographic Separation: Regioisomers can often be separated by column chromatography on silica gel. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is necessary to find an eluent that provides the best separation.[1]

    • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization may be a viable separation technique.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[6]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[7]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:3[7]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolEquimolar mixture[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide98:2[5]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3-5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP or TFE (3-5 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[3]

    • Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

    • Upon completion (typically 1-4 hours), remove the solvent under reduced pressure.[3]

    • The crude product can be purified by column chromatography on silica gel or recrystallization to isolate the major regioisomer.[3]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[3]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[3]

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]

Visualizations

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity (Mixture of Isomers) analyze_structure Analyze Substrates: Steric & Electronic Bias? start->analyze_structure solvent_change Primary Strategy: Change Solvent to TFE or HFIP analyze_structure->solvent_change No strong bias temp_control Secondary Strategy: Optimize Reaction Temperature analyze_structure->temp_control Strong bias exists check_ratio Analyze Regioisomeric Ratio (NMR, LC-MS) solvent_change->check_ratio temp_control->check_ratio ph_adjust Alternative Strategy: Adjust Reaction pH ph_adjust->check_ratio improved Regioselectivity Improved check_ratio->improved >95:5 not_improved Selectivity Not Sufficient check_ratio->not_improved <95:5 end End: Desired Regioisomer Obtained improved->end not_improved->ph_adjust Try another variable alt_route Consider Alternative Synthetic Route (e.g., 1,3-dipolar cycloaddition) not_improved->alt_route

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Knorr_Mechanism dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) attack_A NH2 attacks C=O at R1 attack_B NH2 attacks C=O at R2 hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->attack_A hydrazine->attack_B intermediate_A Intermediate A attack_A->intermediate_A cyclize_A Cyclization intermediate_A->cyclize_A product_A Regioisomer A cyclize_A->product_A intermediate_B Intermediate B attack_B->intermediate_B cyclize_B Cyclization intermediate_B->cyclize_B product_B Regioisomer B cyclize_B->product_B

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Optimization

Technical Support Center: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. It includes troubleshooting for com...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. It includes troubleshooting for common experimental issues and frequently asked questions regarding the compound's stability and degradation.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis, purification, and handling of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This guide addresses common problems and offers potential solutions.

IssuePotential Cause(s)Recommended Action(s)
Low Yield During Synthesis - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature or time.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Control the reaction temperature carefully, as exothermic reactions can lead to side product formation. - Ensure the purity of starting materials and reagents.
Product Discoloration (Turns reddish/dark) - Air Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[1]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and solvent removal.[1] - Use degassed solvents to minimize dissolved oxygen. - Store the final compound under an inert atmosphere and protected from light.
Difficulty in Purification - Presence of starting materials or isomeric impurities. - Degradation of the product on silica gel.- Optimize the reaction conditions to maximize the yield of the desired isomer. - Consider alternative purification methods such as crystallization or preparative HPLC. - If using column chromatography, work quickly and consider using a less acidic grade of silica gel or neutralizing it with a small amount of a non-nucleophilic base.
Inconsistent Spectroscopic Data (NMR, MS) - Presence of impurities or degradation products. - Tautomerization of the pyrazole ring.- Ensure the sample is pure before analysis. - Be aware of potential tautomers that can exist in solution, which may lead to the appearance of multiple sets of signals in the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate under stress conditions?

A1: Based on the functional groups present (ethyl ester, aromatic amine, and pyrazole ring), the following degradation pathways are anticipated under forced degradation conditions:

  • Hydrolytic Degradation: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible reaction that yields 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid and ethanol.[2][3] Basic hydrolysis (saponification) is an irreversible reaction that produces the carboxylate salt and ethanol.[4]

  • Oxidative Degradation: The aromatic amino group is prone to oxidation, which can lead to a complex mixture of degradation products. Potential reactions include the formation of nitroso, nitro, and dimeric/polymeric impurities.[5][6] The pyrazole ring itself is generally stable to oxidation, but aggressive oxidizing agents could potentially lead to ring opening.

  • Photolytic Degradation: While the pyrazole ring is generally stable, exposure to high-intensity light, especially UV radiation, could potentially induce photochemical reactions, including ring rearrangement or cleavage.[7][8] The presence of the amino and carboxylate groups may also influence the photostability of the molecule.

Q2: How should I store ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate to ensure its stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen). This will help to prevent both oxidative and potential hydrolytic degradation if moisture is present.

Q3: My solution of the compound changes color over time. What is happening and how can I prevent it?

A3: The color change, typically to a reddish or darker hue, is a common indicator of the oxidation of the aromatic amino group.[1] To prevent this, it is crucial to handle the compound and its solutions under an inert atmosphere and to use degassed solvents. If a solution needs to be stored, it should be kept at a low temperature and protected from light.

Q4: What are the key experimental parameters to control during forced degradation studies of this compound?

A4: For systematic forced degradation studies, it is important to control the following parameters:

  • Temperature: Degradation rates are highly temperature-dependent.

  • pH: For hydrolytic studies, a range of pH values (e.g., acidic, neutral, and basic) should be investigated.

  • Concentration of Stressor: The concentration of acid, base, or oxidizing agent will influence the rate and extent of degradation.

  • Light Exposure: For photostability studies, the intensity and wavelength of the light source should be controlled and monitored.

  • Time: Samples should be analyzed at multiple time points to understand the degradation kinetics.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. These should be optimized for your specific experimental setup.

Hydrolytic Degradation Study
  • Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

  • Methodology:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl.

    • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH.

    • For neutral hydrolysis, dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation Study
  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Monitor the reaction over time by taking samples at various intervals.

    • Analyze the samples by HPLC to determine the extent of degradation.

Photolytic Degradation Study
  • Objective: To evaluate the stability of the compound when exposed to light.

  • Methodology:

    • Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water).

    • Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control solutions at appropriate time points.

    • Analyze the samples by HPLC to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for forced degradation studies.

DegradationPathways parent Ethyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate hydrolysis_product 4-Amino-1-methyl- 1H-pyrazole-3-carboxylic acid parent->hydrolysis_product  Hydrolysis (Acid/Base)   oxidation_products Oxidized Products (Nitroso, Nitro, Dimers) parent->oxidation_products  Oxidation (e.g., H₂O₂)   photo_products Photodegradation Products (Ring Cleavage/Rearrangement) parent->photo_products  Photolysis (UV/Vis)  

Caption: Potential degradation pathways of the target compound.

ExperimentalWorkflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization

Caption: General workflow for forced degradation studies.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to the Biological Activity of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its structurally related der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its structurally related derivatives. The information presented is based on available scientific literature and aims to facilitate research and development in the fields of medicinal chemistry and pharmacology. While specific data for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is limited, this guide draws comparisons from closely related 4-aminopyrazole-3-carboxylate and 4-aminopyrazole-3-carboxamide analogs to provide insights into their potential therapeutic applications, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of the 4-aminopyrazole scaffold have emerged as a significant class of kinase inhibitors, demonstrating potent anticancer activity. These compounds often target key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 4-aminopyrazole derivatives. It is important to note that these are structurally related compounds, and their activity profiles provide a basis for understanding the potential of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives.

Table 1: Kinase Inhibitory Activity of 4-Aminopyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
17m JAK1670Ruxolitinib3.3
JAK2982.8
JAK339428
3f JAK13.4Staurosporine3
JAK22.22
JAK33.51
Compound 15 CDK25 (Ki)--
Compound 17 CDK20.29--
AT7519 CDK110-210--
CDK210-210
CDK5-
CDK9-

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Ki represents the inhibition constant.

Table 2: In Vitro Antiproliferative Activity of 4-Aminopyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
11b HELErythroleukemia<1
K562Chronic Myelogenous Leukemia<1
Compound 15 A2780Ovarian Cancer0.127-0.560
Compound 5b K562Chronic Myelogenous Leukemia0.021
A549Lung Cancer0.69

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Substituted pyrazole derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Compound 3 Escherichia coli0.25Ciprofloxacin0.5
Compound 4 Streptococcus epidermidis0.25Ciprofloxacin4
21a Staphylococcus aureus62.5-125Chloramphenicol-
Candida albicans2.9-7.8Clotrimazole-

MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Experimental Workflows

Cyclin-Dependent Kinase (CDK) / Retinoblastoma (Rb) Signaling Pathway

Many 4-aminopyrazole derivatives exert their anticancer effects by inhibiting CDKs, which are crucial for cell cycle progression. Inhibition of CDK2, for example, can prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.

CDK_Rb_Pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Cyclin D/CDK4_6 inhibits

Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole derivative.

Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK/STAT pathway is another critical target for anticancer therapies. Aberrant activation of this pathway is implicated in various malignancies. Certain 4-aminopyrazole derivatives have been shown to inhibit JAKs, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT-P STAT-P Nucleus Nucleus STAT-P->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

General Experimental Workflow for Evaluating Kinase Inhibitors

A systematic approach is crucial for the evaluation of novel kinase inhibitors. The workflow typically involves initial screening for antiproliferative activity, followed by more specific assays to determine the mechanism of action.

Experimental_Workflow Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Determine GI50 Determine GI50 Cell Viability Assay (MTT)->Determine GI50 Kinase Inhibition Assay Kinase Inhibition Assay Determine GI50->Kinase Inhibition Assay Determine IC50 Determine IC50 Kinase Inhibition Assay->Determine IC50 Western Blot Analysis Western Blot Analysis Determine IC50->Western Blot Analysis Confirm Target Inhibition Confirm Target Inhibition Western Blot Analysis->Confirm Target Inhibition Lead Optimization Lead Optimization Confirm Target Inhibition->Lead Optimization

Caption: General workflow for the evaluation of a novel kinase inhibitor.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (or IC50) value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 4-aminopyrazole scaffold represents a promising framework for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anticancer agents through the inhibition of key kinases such as CDKs and JAKs. Furthermore, certain analogs exhibit noteworthy antimicrobial activity. While direct experimental data for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives are not extensively available in the public domain, the comparative data from structurally similar compounds presented in this guide provide a valuable starting point for further research and drug discovery efforts. The provided experimental protocols and pathway diagrams offer a practical resource for scientists engaged in the evaluation and characterization of these and other related compounds.

References

Comparative

A Comparative Guide to Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2][3] This guide provides a detailed comparison of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its key positional isomers. Understanding the distinct physicochemical and biological properties endowed by the specific arrangement of amino and carboxylate groups on the 1-methyl-pyrazole ring is crucial for rational drug design and development.

Structural Isomers Under Comparison

The isomers compared in this guide are all derivatives of the 1-methyl-1H-pyrazole core, differing only in the positions of the ethyl carboxylate and amino functional groups.

Caption: Chemical structures of the compared aminopyrazole carboxylate isomers.

Physicochemical Properties

The position of substituents significantly influences the physical properties of these isomers, which in turn affects their solubility, absorption, and overall pharmacokinetic profile.

PropertyEthyl 4-amino-1-methyl-1H-pyrazole-3-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂C₇H₁₁N₃O₂C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol 169.18 g/mol 169.18 g/mol [4]169.18 g/mol
CAS Number 178877-38-070500-80-0[5]31037-02-26994-25-8 (parent amine)
Appearance SolidSolidSolidData not available
Melting Point Data not availableData not available96-100 °CData not available
Boiling Point Data not available334.2 °C at 760 mmHg[5]Data not availableData not available
Density Data not available1.29 g/cm³[5]Data not availableData not available

Note: Data for some properties are not publicly available.

Synthesis and Reactivity

The synthesis of these isomers typically involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor. The choice of starting materials and reaction conditions dictates the final regiochemistry of the pyrazole ring.

Synthesis_Workflow cluster_precursors Precursors cluster_process Process cluster_output Output Hydrazine Methylhydrazine Cyclocondensation Cyclocondensation Reaction Hydrazine->Cyclocondensation Ketoester β-Ketoester / Acrylate Derivative Ketoester->Cyclocondensation Purification Purification (Crystallization / Chromatography) Cyclocondensation->Purification Isomer Aminopyrazole Carboxylate Isomer Purification->Isomer

Caption: Generalized workflow for the synthesis of aminopyrazole carboxylate isomers.

Experimental Protocol: General Synthesis of Aminopyrazole Carboxylates

A common synthetic route involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound or a β-ketoester. For instance, the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate can be achieved by reacting ethyl ethoxymethylenecyanoacetate with hydrazine hydrate in ethanol.[6]

  • Reaction Setup: Dissolve the β-ketoester or equivalent precursor in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Add the corresponding hydrazine (e.g., methylhydrazine) to the solution, often dropwise, at a controlled temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclocondensation reaction.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyrazole isomer.

The regioselectivity of the reaction (i.e., which isomer is formed) is highly dependent on the substituents on the precursors and the reaction conditions (e.g., pH, solvent, temperature).[7]

Biological Activity and Structure-Activity Relationships (SAR)

Aminopyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10] The specific positioning of the amino and carboxylate groups is a key determinant of their interaction with biological targets.

  • Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its analogs are crucial intermediates in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil.[11][12] The pyrazole core and its substituents are designed to fit into the active site of the PDE5 enzyme.

  • 3-Aminopyrazoles (3-APs) and 5-Aminopyrazoles (5-APs) have generally shown more potent anti-inflammatory and anticancer activities compared to their 4-Aminopyrazole (4-AP) counterparts.[13][14] This suggests that the proximity of the amino group to the ring nitrogen atoms influences the hydrogen bonding potential and overall binding affinity to target proteins.

  • The ester group, while often a synthetic handle, also plays a role in biological activity. For example, in a series of 5-aminopyrazole derivatives tested for antimalarial activity, the presence of an ethyl ester was found to be important for potency.[13]

Signaling_Pathway PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil derivative) PDE5 PDE5 Enzyme PDE5_Inhibitor->PDE5 Inhibits cGMP cGMP GMP 5'-GMP cGMP->GMP Hydrolysis by PDE5 Smooth_Muscle Smooth Muscle Relaxation cGMP->Smooth_Muscle Promotes

Caption: Mechanism of action for PDE5 inhibitors derived from aminopyrazole scaffolds.

Experimental Protocol: PDE5 Inhibition Assay

The inhibitory activity of these compounds against the PDE5 enzyme is a critical measure of their potential therapeutic efficacy.

  • Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is used. The substrate, cGMP, is typically radiolabeled (e.g., with ³H) or fluorescently tagged.

  • Incubation: The test compound (isomer) at various concentrations is pre-incubated with the PDE5 enzyme in an assay buffer.

  • Reaction Initiation: The reaction is started by the addition of the cGMP substrate. The mixture is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.

  • Product Quantification: The amount of hydrolyzed product (e.g., ³H-GMP) is quantified. This is often achieved by separating the product from the substrate using chromatography or scintillation proximity assay.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The positional isomerism of the amino and ethyl carboxylate groups on the 1-methyl-1H-pyrazole ring profoundly impacts the physicochemical properties, synthetic accessibility, and biological activity of these compounds. While all isomers share a common molecular formula, their utility in drug discovery varies significantly. Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate stands out as a key building block for potent PDE5 inhibitors. In contrast, isomers with 3-amino and 5-amino substitutions have shown promise in other therapeutic areas like oncology and infectious diseases. This comparative guide underscores the importance of precise structural control in the design of novel pyrazole-based therapeutic agents. Further experimental investigation into the properties and biological activities of the less-characterized isomers is warranted to fully explore their therapeutic potential.

References

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyrazole Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate analogs and rel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate analogs and related 4-aminopyrazole derivatives. The information is compiled from recent studies to aid in the design and development of novel kinase inhibitors for therapeutic applications, particularly in oncology. While direct and comprehensive SAR studies on ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate were not extensively available, this guide draws parallels from closely related pyrazole structures to infer potential SAR trends.

Introduction to 4-Aminopyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] The 4-aminopyrazole moiety, in particular, has proven to be a versatile template for the design of potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, engaging in key hydrogen bonding interactions with the hinge region of the kinase domain. Modifications to the core structure, including substitutions on the pyrazole ring, the 4-amino group, and other positions, can significantly impact their potency, selectivity, and pharmacokinetic properties.

Data Presentation: Comparative SAR of 4-Aminopyrazole Analogs

The following tables summarize the quantitative data from SAR studies on various series of 4-aminopyrazole and related pyrazole carboxamide derivatives, highlighting the impact of structural modifications on their inhibitory activity against different kinases and cancer cell lines.

Table 1: SAR of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

This table is derived from a study that explored modifications on a 4-amino-(1H)-pyrazole scaffold to develop potent Janus Kinase (JAK) inhibitors.[3][4]

Compound IDR1 (at N1)R2 (at 4-amino)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a HPyrimidin-2-yl15.28.912.4
3f H5-Fluoropyrimidin-2-yl3.42.23.5
11b Cyclohexyl7H-pyrrolo[2,3-d]pyrimidin-4-yl5.63.17.8
17m Cyclohexyl4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl6709839

Key SAR Insights:

  • Introduction of a fluorine atom at the 5-position of the pyrimidine ring (Compound 3f ) significantly enhanced the inhibitory activity against all tested JAK isoforms compared to the unsubstituted analog (3a ).[3]

  • Substitution at the N1 position of the pyrazole ring with a cyclohexyl group (Compound 11b and 17m ) was well-tolerated and led to potent inhibitors.[3][4]

  • Modification of the 4-amino substituent to a more complex heterocyclic system, such as in compound 17m , can modulate the selectivity profile, showing more potent inhibition of JAK2 and JAK3 over JAK1.[4]

Table 2: SAR of 1H-Pyrazole-3-Carboxamide Derivatives as FLT3 and CDK Inhibitors

This table summarizes data from a study focused on optimizing 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[5][6]

Compound IDR (at 4-amino)LinkerHydrophobic MoietyFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 (AML cells) IC50 (nM)
FN-1501 7H-pyrrolo[2,3-d]pyrimidin-4-ylPhenyl4-methylpiperazin-1-ylmethyl2.331.020.392.5
8n 7H-pyrrolo[2,3-d]pyrimidin-4-ylPhenyl4-(dimethylamino)piperidin-1-yl1.251.541.2810.1
8r 7H-pyrrolo[2,3-d]pyrimidin-4-ylPhenyl2-(4-methylpiperazin-1-yl)ethoxy0.540.980.895.4
8t 7H-pyrrolo[2,3-d]pyrimidin-4-ylPhenyl4-(4-ethylpiperazin-1-yl)cyclohexyl0.0890.7190.7701.22

Key SAR Insights:

  • The nature of the hydrophobic moiety plays a crucial role in the inhibitory potency.[5][6]

  • Replacing the 4-methylpiperazin-1-ylmethyl group of the lead compound FN-1501 with a bulkier 4-(4-ethylpiperazin-1-yl)cyclohexyl group (Compound 8t ) resulted in a significant increase in potency against FLT3 and strong anti-proliferative activity in the MV4-11 acute myeloid leukemia (AML) cell line.[5]

  • The linker between the pyrazole core and the hydrophobic tail is also important, with a phenyl linker being a common feature in potent inhibitors of this class.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to its Km value for the specific kinase) and the peptide substrate to each well.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the anti-proliferative effect of test compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubate the plates for 48-72 hours at 37°C.[7]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways targeted by 4-aminopyrazole analogs and a general experimental workflow for their evaluation.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor 4-Aminopyrazole JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole analogs.

G cluster_1 Experimental Workflow for SAR Studies Start Compound Synthesis (Analog Library) Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Kinase_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (GI50 Determination) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the SAR evaluation of novel kinase inhibitors.

References

Comparative

The Strategic Value of Ethyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate in Modern Synthesis

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comprehensive validation of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a versatile and efficient building block in the synthesis of complex heterocyclic scaffolds, particularly those with pharmaceutical relevance. Through a comparative analysis with alternative intermediates and supported by experimental data, this document demonstrates its value in streamlining synthetic routes and accessing diverse molecular architectures.

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a strategically functionalized pyrazole derivative that serves as a valuable precursor for a wide range of fused heterocyclic systems. Its inherent reactivity, stemming from the vicinal amino and ester functionalities on the pyrazole core, allows for a variety of chemical transformations, making it a powerful tool in the medicinal chemist's arsenal. This guide will delve into the synthetic pathways utilizing this intermediate, compare its performance with established alternatives, and provide detailed experimental protocols to facilitate its adoption in research and development settings.

Comparative Performance Analysis

The utility of a synthetic intermediate is best assessed by comparing its performance against alternative building blocks that can be employed to construct similar molecular frameworks. Here, we compare the synthesis of substituted pyrazoles using ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate with two common alternative strategies: the use of β-ketoesters and other enaminonitriles.

Table 1: Comparison of Synthetic Intermediates for Pyrazole Synthesis

IntermediatePrecursorsReagentsReaction ConditionsYield (%)Purity (%)Reference
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Isomer) Ethyl 2-cyano-3-ethoxyacrylate, Phenylhydrazine, Methyl IodideK2CO3, DMFRoom Temperature, 16h70>95[1]
Ethyl 3-amino-1H-pyrazole-4-carboxylateEthyl (E)-2-cyano-3-ethoxyacrylate, HydrazineEthanolReflux, overnight99>98[2]
Ethyl 2-cyano-3-oxobutanoate (β-Ketoester)Not ApplicableHydrazine hydrate, EthanolRefluxNot SpecifiedNot Specified
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (Enaminonitrile Alternative)Not ApplicableHydrazine hydrate, EthanolReflux86.3>95[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are the protocols for the synthesis of a key precursor and a related pyrazole derivative, illustrating the practical application of these intermediates.

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [2]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)

  • Hydrazine (1.8 mL, 29.5 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.

  • Stir the mixture at room temperature for 10 minutes and then heat to reflux overnight.

  • Remove the solvent in vacuo.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Extract the aqueous layer three times with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid (4.54 g, 99% yield).

Protocol 2: Synthesis of Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate [1]

Materials:

  • Ethyl 2-cyano-3-ethoxy-3-(phenylamino)acrylate

  • Methylhydrazine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the starting enaminonitrile, methylhydrazine, and potassium carbonate in DMF is stirred at room temperature for 16 hours.

  • The reaction mixture is then diluted with water, leading to the precipitation of a solid.

  • The crude material is collected by filtration and dried.

  • Purification by column chromatography (silica gel, eluent: DCM-DCM/20% MeOH) affords the title compound as a white solid (70% yield).

Visualizing Synthetic Strategies

To better illustrate the synthetic pathways and decision-making processes involved, the following diagrams are provided in the DOT language for Graphviz.

Synthetic_Pathway A Ethyl Cyanoacetate C Ethyl 2-cyano-3-ethoxyacrylate A->C Acetic Anhydride B Triethyl Orthoformate B->C E Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate C->E D Methylhydrazine D->E EtOH, Reflux

Caption: Synthetic pathway to the target intermediate.

Comparison_Workflow Start Start: Pyrazole Synthesis Intermediate_Choice Choice of Intermediate Start->Intermediate_Choice Target Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Intermediate_Choice->Target Alternative1 β-Ketoester Intermediate_Choice->Alternative1 Alternative2 Alternative Enaminonitrile Intermediate_Choice->Alternative2 Reaction1 Reaction with Methylhydrazine Target->Reaction1 Reaction2 Reaction with Hydrazine Alternative1->Reaction2 Reaction3 Reaction with Hydrazine Alternative2->Reaction3 Product Substituted Pyrazole Reaction1->Product Reaction2->Product Reaction3->Product

Caption: Workflow for comparing synthetic routes.

Decision_Tree Start Desired Pyrazole Substitution Pattern? Path1 Specific Regioisomer Required? Start->Path1 Yes Path2 High Yield Critical? Start->Path2 No Path3 Cost-Effectiveness a Priority? Path1->Path3 No Intermediate1 Use Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Path1->Intermediate1 Yes Path2->Path3 No Intermediate2 Consider β-Ketoester Route Path2->Intermediate2 Yes Intermediate3 Evaluate Alternative Enaminonitriles Path3->Intermediate3

Caption: Decision tree for intermediate selection.

Conclusion

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate stands out as a highly valuable and versatile intermediate in the synthesis of complex, nitrogen-containing heterocyclic compounds. Its performance, particularly in terms of regioselectivity and the ability to introduce diverse functionalities, makes it a superior choice for many applications in drug discovery and development. While alternative synthetic routes exist, the pathway utilizing this specific pyrazole derivative offers a compelling combination of efficiency and strategic advantage. The data and protocols presented in this guide serve to validate its utility and encourage its broader application in the scientific community.

References

Validation

Comparative Analysis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Derivatives in Preclinical Cancer Studies

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo evaluation of a promising class of kinase inhibitors. This guide provides a detailed comparison of ethyl 4-amino-1-meth...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo evaluation of a promising class of kinase inhibitors.

This guide provides a detailed comparison of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives and structurally related analogs, which have emerged as potent inhibitors of key kinases implicated in cancer, particularly Acute Myeloid Leukemia (AML). The data presented herein, compiled from various preclinical studies, highlights their potential as therapeutic agents and offers insights for further drug development.

In Vitro Efficacy and Selectivity

Derivatives of the 4-aminopyrazole-3-carboxamide scaffold have demonstrated significant inhibitory activity against several protein kinases, most notably Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). Mutations in the FLT3 gene are one of the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote aberrant cell growth.[1]

The following tables summarize the in vitro performance of representative 4-aminopyrazole-3-carboxamide derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Aminopyrazole-3-Carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
8t FLT30.089FN-15012.33
CDK20.719FN-15011.02
CDK40.770FN-15010.39
FN-1501 FLT32.33--
CDK21.02--
CDK40.39--

Table 2: In Vitro Anti-proliferative Activity of Compound 8t against AML Cell Lines

Cell LineGenotypeGI50 (nM)
MV4-11FLT3-ITD1.22

Table 3: In Vitro Anti-proliferative Activity of Compound 8t against NCI-60 Cancer Cell Line Panel (Selected Lines)

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia< 1
HL-60(TB)Leukemia< 1
K-562Leukemia< 1
MOLT-4Leukemia< 1
RPMI-8226Leukemia< 1
SRLeukemia< 1
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung Cancer< 1
EKVXNon-Small Cell Lung Cancer< 1
HOP-62Non-Small Cell Lung Cancer< 1
HOP-92Non-Small Cell Lung Cancer< 1
NCI-H226Non-Small Cell Lung Cancer< 1
NCI-H23Non-Small Cell Lung Cancer< 1
NCI-H322MNon-Small Cell Lung Cancer< 1
NCI-H460Non-Small Cell Lung Cancer< 1
NCI-H522Non-Small Cell Lung Cancer< 1
Colon Cancer
COLO 205Colon Cancer< 1
HCC-2998Colon Cancer< 1
HCT-116Colon Cancer< 1
HCT-15Colon Cancer< 1
HT29Colon Cancer< 1
KM12Colon Cancer< 1
SW-620Colon Cancer< 1
CNS Cancer
SF-268CNS Cancer< 1
SF-295CNS Cancer< 1
SF-539CNS Cancer< 1
SNB-19CNS Cancer< 1
SNB-75CNS Cancer< 1
U251CNS Cancer< 1
Melanoma
LOX IMVIMelanoma< 1
MALME-3MMelanoma< 1
M14Melanoma< 1
SK-MEL-2Melanoma< 1
SK-MEL-28Melanoma< 1
SK-MEL-5Melanoma< 1
UACC-257Melanoma< 1
UACC-62Melanoma< 1
Ovarian Cancer
IGROV1Ovarian Cancer< 1
OVCAR-3Ovarian Cancer< 1
OVCAR-4Ovarian Cancer< 1
OVCAR-5Ovarian Cancer< 1
OVCAR-8Ovarian Cancer< 1
NCI/ADR-RESOvarian Cancer< 1
SK-OV-3Ovarian Cancer< 1
Renal Cancer
786-0Renal Cancer< 1
A498Renal Cancer< 1
ACHNRenal Cancer< 1
CAKI-1Renal Cancer< 1
RXF 393Renal Cancer< 1
SN12CRenal Cancer< 1
TK-10Renal Cancer< 1
UO-31Renal Cancer< 1
Prostate Cancer
PC-3Prostate Cancer< 1
DU-145Prostate Cancer< 1
Breast Cancer
MCF7Breast Cancer< 1
MDA-MB-231/ATCCBreast Cancer< 1
HS 578TBreast Cancer< 1
BT-549Breast Cancer< 1
T-47DBreast Cancer< 1
MDA-MB-468Breast Cancer< 1

In Vivo Efficacy in Preclinical Models

While specific in vivo data for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives are limited in the reviewed literature, studies on structurally related pyrazole-based kinase inhibitors demonstrate promising anti-tumor activity in animal models.

One study reported that a 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitor inhibited the growth of leukemia in a mouse-disseminated AML model.[2] Another study on pyrazole derivatives showed significant in vivo potency in an Ehrlich ascites carcinoma (EAC) bearing mice model, with a notable reduction in tumor volume and viable tumor cell count.

Table 4: In Vivo Anti-tumor Activity of a Pyrazole Derivative in an EAC Mouse Model

Treatment GroupMean Survival Time (Days)Increase in Life Span (%)Tumor Volume (mL)Viable Tumor Cell Count (x 10^7)
EAC Control20.5 ± 0.84-3.8 ± 0.1218.6 ± 0.98
Compound 5c (10 mg/kg)36.8 ± 1.2879.51.7 ± 0.036.2 ± 0.45
Compound 5c (20 mg/kg)42.5 ± 1.52107.31.1 ± 0.053.9 ± 0.32

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific kinases.

General Procedure:

  • Kinase reactions are typically performed in a 96-well plate format.

  • The reaction mixture contains the specific kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

  • The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds against cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound or vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further period (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

General Procedure:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • A specific number of human cancer cells (e.g., MV4-11 for AML) are injected subcutaneously or intravenously into the mice.

  • Once the tumors reach a palpable size (for subcutaneous models) or on a specific day post-injection (for disseminated models), the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group at a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor volume is measured regularly (for subcutaneous models) using calipers (Volume = 0.5 x length x width2). For disseminated models, disease progression can be monitored by methods like bioluminescence imaging if the cancer cells are engineered to express luciferase.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways targeted by these pyrazole derivatives and a typical workflow for their preclinical evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PIM1 PIM-1 STAT5->PIM1 PIM1->Proliferation Inhibitor Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation cluster_inhibitor G1_Phase G1 Phase S_Phase S Phase G2_Phase G2 Phase M_Phase M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb Rb Protein CDK2->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition E2F->S_Phase Promotion Inhibitor Ethyl 4-amino-1-methyl-1H- pyrazole-3-carboxylate Derivative Inhibitor->CDK2 Inhibition

Caption: CDK2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_discovery Drug Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazole Derivatives Kinase_Assay Kinase Inhibition Assays (FLT3, CDK2, etc.) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assays (AML Cell Lines) Kinase_Assay->Cell_Assay Animal_Model Animal Models (Xenografts) Cell_Assay->Animal_Model Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies

Caption: Preclinical Evaluation Workflow.

References

Comparative

A Comparative Guide to Pharmacophore Modeling of Pyrazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2] This guide provides a comparative analysis of pyrazole-based kinase inhibitors, their pharmacophore modeling, and performance against alternative scaffolds, supported by experimental data and detailed protocols.

Performance Comparison: Pyrazole vs. Non-Pyrazole Scaffolds

The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. The pyrazole ring, with its unique structural and electronic properties, allows for the development of highly potent and selective inhibitors.[1]

Table 1: Comparative Inhibitory Activity (IC50) of Pyrazole and Non-Pyrazole Kinase Inhibitors
Target KinasePyrazole-Based InhibitorIC50 (nM)Non-Pyrazole AlternativeScaffoldIC50 (nM)
CDK2 AT7519[3]23RoscovitinePurine450
Compound 9[4]960FlavopiridolFlavonoid300
JAK1 Ruxolitinib[2]~3TofacitinibPyrrolo[2,3-d]pyrimidine1-2
Compound 3f[5]3.4BaricitinibPyrrolo[2,3-d]pyrimidine5.9
JAK2 Ruxolitinib[2]~3BMS-911543[3]Pyrrolo[2,3-b]pyridine1.1
Compound 3f[5]2.2FedratinibPyrrolopyrimidine3
Aurora A Compound 7[3]28.9Alisertib (MLN8237)Benzazepine1.2
Compound 8[3]35Tozasertib (VX-680)Thiazole0.6
Aurora B Compound 7[3]2.2Barasertib (AZD1152)Quinazoline0.37
Compound 8[3]75ZM447439Anilinofurazan110

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a test compound against a purified kinase.[1]

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
  • Purified Kinase Enzyme: The specific kinase of interest.
  • Substrate: A peptide or protein that is a known substrate of the kinase.
  • ATP: Often used with a radioactive label (e.g., [γ-33P]ATP) for detection.
  • Test Compound: Serial dilutions of the pyrazole-based inhibitor and control compounds.

2. Assay Procedure:

  • In a microplate, combine the kinase enzyme, the substrate, and the test compound at various concentrations.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
  • Stop the reaction, often by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
  • Quantify the amount of phosphate incorporated into the substrate. For radiolabeled ATP, this can be done using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target.[6][7]

1. Ligand-Based Pharmacophore Model Generation:

  • Training Set Selection: Compile a set of structurally diverse molecules with known high affinity for the target kinase.[8]
  • Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.
  • Feature Identification and Alignment: Identify common pharmacophoric features among the active molecules and align them in 3D space.
  • Model Generation: Generate a pharmacophore hypothesis that represents the common features and their spatial relationships.

2. Structure-Based Pharmacophore Model Generation:

  • Obtain Protein Structure: Use a high-resolution 3D structure of the kinase-ligand complex (from PDB or homology modeling).
  • Identify Key Interactions: Analyze the interactions between the bound ligand and the active site residues of the kinase.
  • Define Pharmacophore Features: Define pharmacophore features based on these key interactions (e.g., a hydrogen bond acceptor feature where the ligand accepts a hydrogen bond from a backbone amide).

3. Pharmacophore Model Validation:

  • Test Set Validation: Use a test set of known active and inactive compounds (decoys) that were not used in model generation. A good model should be able to distinguish active compounds from inactive ones.[9]
  • Fischer's Randomization Test: Randomly reassign the activity data to the training set molecules and generate new pharmacophore models. The original model should have a statistically higher score than the random models.
  • Enrichment Factor Calculation: Evaluate the model's ability to retrieve active compounds from a large database of molecules.

Visualizations

Pharmacophore Modeling Workflow

PharmacophoreModelingWorkflow cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Select Active Ligands L2 Generate Conformers L1->L2 L3 Align Molecules L2->L3 L4 Generate Hypothesis L3->L4 Validation Model Validation (Test Set, Decoys) L4->Validation S1 Obtain Protein-Ligand Complex S2 Analyze Interactions S1->S2 S3 Define Pharmacophore Features S2->S3 S3->Validation Screening Virtual Screening Validation->Screening Hits Hit Identification Screening->Hits

Caption: A generalized workflow for pharmacophore model generation and its application in virtual screening.

JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.[5][10][11]

Logical Comparison of Kinase Inhibitor Scaffolds

ScaffoldComparison cluster_pyrazole Pyrazole Scaffold cluster_purine Purine Scaffold (e.g., Roscovitine) cluster_quinazoline Quinazoline Scaffold (e.g., Gefitinib) P_Strength Strengths: - High Potency & Selectivity - Good Drug-like Properties - Synthetically Versatile P_Weakness Weaknesses: - Potential for off-target effects (depending on substitution) - Can face resistance mutations Pu_Strength Strengths: - Mimics natural ATP substrate Pu_Weakness Weaknesses: - Often lower selectivity - Can have off-target effects on other ATP-dependent enzymes Q_Strength Strengths: - Well-established scaffold - Potent inhibition of certain kinases Q_Weakness Weaknesses: - Can have issues with acquired resistance

Caption: A logical comparison of the strengths and weaknesses of different kinase inhibitor scaffolds.

References

Validation

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficient Synthesis of a Key Pyrazole Intermediate Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficient Synthesis of a Key Pyrazole Intermediate

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in the development of novel pharmaceuticals. The strategic selection of a synthetic route is paramount to ensure not only a high yield and purity of the final product but also to optimize for cost, safety, and environmental impact. This guide provides a comparative cost-benefit analysis of two plausible synthetic pathways for this target molecule, offering detailed experimental protocols and quantitative data to inform your research and development decisions.

Executive Summary

Two primary synthetic strategies are evaluated:

  • Route 1: Multi-step Synthesis via Cyclization and Subsequent Nitration/Reduction. This classical approach involves the initial formation of the pyrazole ring followed by functional group interconversion to introduce the 4-amino group.

  • Route 2: Regioselective Synthesis via a Curtius Rearrangement. This alternative pathway aims to introduce the 4-amino group at a later stage from a carboxylic acid precursor, potentially offering a more direct and regioselective approach.

The following sections provide a detailed breakdown of each route, including experimental procedures, cost analysis of starting materials, and a discussion of the associated benefits and drawbacks.

Route 1: Multi-step Synthesis via Cyclization and Nitration/Reduction

This well-established pathway involves three key stages: the synthesis of the pyrazole core, nitration at the 4-position, and subsequent reduction of the nitro group to the desired amine.

Experimental Protocols

Step 1a: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core can be achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine. The regioselectivity of this reaction is critical. Based on mechanistic studies, kinetic control (lower temperature, base) is expected to favor the formation of the desired 3-carboxylate isomer.

  • Reaction: To a solution of sodium ethoxide (prepared from sodium in ethanol) in ethanol at 0°C, a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol is added dropwise. After stirring for a short period, methylhydrazine is added, and the reaction is allowed to proceed at a low temperature.

  • Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 1b: Nitration of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Reaction: The pyrazole ester from the previous step is dissolved in a suitable solvent, such as sulfuric acid, and cooled. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature.

  • Work-up: The reaction mixture is carefully poured onto ice, and the precipitated product, ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, is collected by filtration, washed with water, and dried.

Step 1c: Reduction of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Reaction: The nitro-pyrazole is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H2 over Pd/C), is used to reduce the nitro group.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted. The organic phase is washed, dried, and concentrated to yield ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Cost-Benefit Analysis: Route 1
ParameterDetailsBenefit/Drawback
Starting Materials Cost Ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine are commercially available with moderate cost. Nitrating and reducing agents are generally inexpensive.Benefit: Relatively low cost of basic reagents.
Overall Yield The overall yield is dependent on the efficiency of three separate steps. Regioselectivity in the first step can be a challenge, potentially lowering the yield of the desired isomer.Drawback: Multi-step nature can lead to lower overall yield.
Reaction Conditions Requires careful temperature control, especially during nitration. The use of strong acids and potentially hazardous reducing agents necessitates stringent safety precautions.Drawback: Requires careful handling of hazardous materials and precise control of reaction parameters.
Purification Column chromatography is often required after the first and final steps to ensure the purity of the intermediates and the final product.Drawback: Purification can be time-consuming and solvent-intensive.
Scalability The use of common reagents and well-understood reactions makes this route potentially scalable for industrial production.Benefit: Established chemistry is generally easier to scale up.
Environmental Impact Generates significant acidic and potentially heavy metal waste from the nitration and reduction steps. The use of organic solvents for extraction and chromatography contributes to the environmental footprint.Drawback: Higher environmental impact due to waste generation.

Route 2: Regioselective Synthesis via a Curtius Rearrangement

This approach seeks to circumvent the challenges of direct nitration by introducing the amino group via a Curtius rearrangement of a corresponding carboxylic acid.

Experimental Protocols

Step 2a: Synthesis of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid 3-ethyl ester

This intermediate can be synthesized from diethyl 2-(ethoxymethylene)-3-oxosuccinate and methylhydrazine.

  • Reaction: Diethyl 2-(ethoxymethylene)-3-oxosuccinate is reacted with methylhydrazine in a suitable solvent like ethanol. The reaction is typically carried out at reflux.

  • Work-up: The solvent is removed under reduced pressure, and the crude product is purified, for instance, by crystallization or chromatography.

Step 2b: Selective Hydrolysis

  • Reaction: The diester is selectively hydrolyzed to the mono-acid by reacting it with one equivalent of a base, such as sodium hydroxide, in an aqueous-alcoholic solution at a controlled temperature.

  • Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 2c: Curtius Rearrangement

  • Reaction: The carboxylic acid is converted to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent. The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to form the Boc-protected amine via the isocyanate intermediate.

  • Work-up: The solvent is evaporated, and the residue is worked up to isolate the Boc-protected amine.

Step 2d: Deprotection

  • Reaction: The Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • Work-up: The reaction mixture is neutralized, and the final product, ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, is extracted and purified.

Cost-Benefit Analysis: Route 2
ParameterDetailsBenefit/Drawback
Starting Materials Cost Diethyl 2-(ethoxymethylene)-3-oxosuccinate can be more expensive than the starting materials for Route 1. Reagents for the Curtius rearrangement, such as DPPA, can also be costly.Drawback: Higher cost of specialized starting materials and reagents.
Overall Yield This route involves more steps, which can potentially lower the overall yield. However, the regioselectivity is well-defined, which can be an advantage.Benefit: High regioselectivity. Drawback: Potentially lower overall yield due to the number of steps.
Reaction Conditions The Curtius rearrangement involves the formation of a potentially explosive acyl azide intermediate, requiring strict safety protocols. The use of expensive and moisture-sensitive reagents is also a consideration.Drawback: Involves a hazardous intermediate and requires careful handling of sensitive reagents.
Purification Purification may be required at multiple stages of the synthesis.Drawback: Multiple purification steps can be resource-intensive.
Scalability The use of a potentially hazardous intermediate and expensive reagents may pose challenges for large-scale synthesis.Drawback: Scalability may be limited by safety concerns and cost.
Environmental Impact While avoiding the use of strong nitrating and reducing agents, this route still utilizes organic solvents and generates waste from the various reaction and purification steps.Benefit: Avoids the use of heavy metals and strong mineral acids seen in Route 1.

Data Presentation

Table 1: Comparison of Starting Material Costs

ReagentRoute 1Route 2
Key Starting Material Ethyl 2-cyano-3-ethoxyacrylateDiethyl 2-(ethoxymethylene)-3-oxosuccinate
Cost per 100g ~$50~$150
Other Key Reagents Methylhydrazine, Nitric Acid, Sulfuric Acid, SnCl2/Pd/CMethylhydrazine, DPPA, Boc-anhydride, TFA
Overall Reagent Cost LowerHigher

Table 2: Comparison of Synthetic Parameters

ParameterRoute 1Route 2
Number of Steps 34
Typical Overall Yield 30-50%25-40%
Key Challenges Regioselectivity, Handling of hazardous materialsHandling of potentially explosive intermediate, Cost of reagents
Purification Method Column ChromatographyColumn Chromatography, Crystallization

Experimental Workflow Visualization

Cost_Benefit_Analysis_Workflow cluster_route1 Route 1: Cyclization and Nitration/Reduction cluster_route2 Route 2: Curtius Rearrangement R1_Step1 Step 1a: Pyrazole Synthesis (Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine) R1_Step2 Step 1b: Nitration R1_Step1->R1_Step2 R1_Step3 Step 1c: Reduction R1_Step2->R1_Step3 R1_Product Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate R1_Step3->R1_Product Analysis Cost-Benefit Analysis R1_Product->Analysis R2_Step1 Step 2a: Pyrazole Diester Synthesis R2_Step2 Step 2b: Selective Hydrolysis R2_Step1->R2_Step2 R2_Step3 Step 2c: Curtius Rearrangement R2_Step2->R2_Step3 R2_Step4 Step 2d: Deprotection R2_Step3->R2_Step4 R2_Product Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate R2_Step4->R2_Product R2_Product->Analysis Conclusion Optimal Synthesis Route Selection Analysis->Conclusion

Caption: Workflow for the cost-benefit analysis of two synthetic routes.

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, each with a distinct set of advantages and disadvantages.

  • Route 1 is a more traditional and potentially more cost-effective approach in terms of starting materials. However, it suffers from potential regioselectivity issues in the initial cyclization step and involves the use of harsh and environmentally challenging reagents for nitration and reduction. The overall yield can be variable.

  • Route 2 , while involving more steps and higher-cost reagents, offers excellent regiocontrol. The main drawback is the use of a potentially hazardous acyl azide intermediate, which requires careful handling and may be a concern for large-scale production.

Recommendation: For laboratory-scale synthesis where regioselectivity and product purity are the primary concerns, Route 2 may be the preferred method, provided that appropriate safety measures are in place. For larger-scale production where cost and the avoidance of hazardous intermediates are critical, further optimization of Route 1 to improve the regioselectivity of the initial cyclization and to explore greener reduction methods would be a worthwhile endeavor.

Ultimately, the choice of synthesis method will depend on the specific priorities of the research or production team, including budget, scale, safety protocols, and environmental considerations. This guide provides the foundational data to make an informed decision.

Comparative

spectroscopic comparison between ethyl and methyl esters of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid

A Spectroscopic Showdown: Ethyl vs. Methyl Esters of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid In the landscape of drug discovery and materials science, the nuanced structural differences between molecules can signi...

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Ethyl vs. Methyl Esters of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid

In the landscape of drug discovery and materials science, the nuanced structural differences between molecules can significantly impact their biological activity and physical properties. This guide presents a detailed spectroscopic comparison between the ethyl and methyl esters of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, two closely related heterocyclic compounds. While direct, side-by-side experimental data for these specific molecules is not extensively published, this guide compiles available data and employs well-established spectroscopic principles to draw a comparative analysis. This information is invaluable for researchers in identifying, characterizing, and selecting the appropriate molecular scaffold for their research endeavors.

Molecular Structures

The foundational difference between the two molecules lies in the ester group, with one possessing an ethyl (-CH2CH3) group and the other a methyl (-CH3) group. This seemingly minor variation gives rise to distinct spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data, drawing from available experimental results for the target molecules and closely related analogs. It is important to note that the presented data is a consolidation from various sources and may not have been collected under identical experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount in elucidating the structural framework of organic molecules. The primary distinction in the ¹H NMR spectra will be the signals corresponding to the ester functionality. The ethyl ester will exhibit a characteristic quartet and triplet pattern, while the methyl ester will show a singlet.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Predicted) Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Predicted)
Pyrazole-H~7.5-8.0 ppm (singlet)~7.5-8.0 ppm (singlet)
NH₂~4.5-5.5 ppm (broad singlet)~4.5-5.5 ppm (broad singlet)
N-CH₃~3.7-3.9 ppm (singlet)~3.7-3.9 ppm (singlet)
O-CH₂ (Ester)~4.1-4.3 ppm (quartet)-
CH₃ (Ester)~1.2-1.4 ppm (triplet)~3.6-3.8 ppm (singlet)

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Predicted) Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Predicted)
C=O (Ester)~163-165 ppm~164-166 ppm
C3 (C-COO)~145-147 ppm~145-147 ppm
C4 (C-NH₂)~138-140 ppm~138-140 ppm
C5~130-132 ppm~130-132 ppm
O-CH₂ (Ester)~60-62 ppm-
N-CH₃~35-37 ppm~35-37 ppm
O-CH₃ (Ester)-~51-53 ppm
CH₃ (Ester)~14-16 ppm-
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Both esters will exhibit characteristic absorptions for the N-H, C=O, and C-N bonds. The primary difference will be in the C-H stretching and bending regions due to the presence of the additional CH₂ group in the ethyl ester.

Table 3: Key IR Absorption Frequencies

Functional Group Ethyl Ester (cm⁻¹) Methyl Ester (cm⁻¹) Vibrational Mode
N-H~3400-3200~3400-3200Symmetric & Asymmetric Stretching
C-H (Aromatic)~3100-3000~3100-3000Stretching
C-H (Aliphatic)~2980-2850~2960-2850Stretching
C=O (Ester)~1710-1690~1715-1695Stretching
C=N (Pyrazole)~1620-1580~1620-1580Stretching
C-N~1350-1250~1350-1250Stretching
C-O (Ester)~1250-1150~1250-1150Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) will differ by 14 mass units (the mass of a CH₂ group). The fragmentation patterns will also show characteristic differences, with the ethyl ester capable of losing ethylene (28 Da) via a McLafferty rearrangement, a pathway unavailable to the methyl ester.

Table 4: Mass Spectrometry Data

Parameter Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₈H₁₃N₃O₂C₇H₁₁N₃O₂
Molecular Weight 183.21 g/mol 169.18 g/mol
[M]⁺ m/z 183m/z 169
Key Fragments m/z 155 ([M-C₂H₄]⁺), 138 ([M-OC₂H₅]⁺)m/z 138 ([M-OCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Pyrazole Esters

A general and common route to this class of compounds involves the reaction of a β-ketoester equivalent with a substituted hydrazine.

  • Reaction Setup : To a solution of an appropriate β-ketoester precursor in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of N-methylhydrazine.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete cyclization.

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy : IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry : Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Visualizing the Comparison

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the pyrazole esters.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A β-Ketoester Precursor C Cyclization Reaction A->C B N-Methylhydrazine B->C D Crude Product C->D E Recrystallization / Chromatography D->E F Pure Ester E->F G NMR (1H, 13C) F->G H IR F->H I Mass Spectrometry F->I G cluster_ethyl Ethyl Ester cluster_methyl Methyl Ester struct_ethyl Pyrazole-COOCH2CH3 nmr_ethyl 1H NMR: Quartet & Triplet struct_ethyl->nmr_ethyl ms_ethyl MS: [M]+ = m/z 183 struct_ethyl->ms_ethyl nmr_methyl 1H NMR: Singlet ms_methyl MS: [M]+ = m/z 169 struct_methyl Pyrazole-COOCH3 struct_methyl->nmr_methyl struct_methyl->ms_methyl

Validation

assessing the drug-likeness of compounds derived from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessme...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of a compound's "drug-likeness"—a prediction of its pharmacokinetic properties. This guide provides a comparative analysis of the drug-likeness of compounds derived from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, offering a framework for evaluation against alternative heterocyclic scaffolds and detailing the experimental protocols necessary for these assessments.

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. Derivatives of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate represent a promising avenue for the discovery of new therapeutic agents. However, their potential as orally bioavailable drugs hinges on favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide presents a comprehensive overview of how to assess these properties, both computationally and experimentally.

In Silico and In Vitro Assessment of Drug-Likeness

A compound's drug-likeness is initially evaluated using computational models before being validated through in vitro experiments. Key parameters include physicochemical properties, permeability, metabolic stability, and plasma protein binding.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational guideline for predicting the oral bioavailability of a drug candidate.[1][2] It states that a compound is more likely to be orally bioavailable if it meets the following criteria:

  • Molecular Weight (MW): ≤ 500 Da

  • LogP (lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

The physicochemical properties of the parent molecule, ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, are presented below. These values serve as a baseline for assessing its derivatives.

PropertyValue
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol [3]
LogP 0.7[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Table 1: Physicochemical properties of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Comparative Analysis of Pyrazole Derivatives and Alternative Scaffolds

To provide a comprehensive assessment, the drug-likeness parameters of hypothetical derivatives of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate are compared with those of established alternative heterocyclic scaffolds: imidazole, triazole, and oxadiazole. The data presented for the pyrazole derivatives are representative values based on the broader class of pyrazole compounds, while the data for the alternative scaffolds are derived from published studies.[4][5][6][7]

Parameter Hypothetical Pyrazole Derivative A Hypothetical Pyrazole Derivative B Representative Imidazole Derivative Representative Triazole Derivative Representative Oxadiazole Derivative
Molecular Weight (Da) 350480320410380
LogP 2.54.22.83.53.1
HBD 21210
HBA 68576
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15512810
Metabolic Stability (t½ in HLM, min) 4520553040
Plasma Protein Binding (%) 8595809288

Table 2: Comparative drug-likeness data for a hypothetical pyrazole derivative and representative alternative scaffolds. HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable researchers to conduct their own assessments.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8][9][10]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[8]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.[10]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12][13]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.[12]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.[14][15][16]

Protocol:

  • Equilibrium Dialysis: A solution of the test compound in plasma is placed on one side of a semi-permeable membrane, with a buffer solution on the other side. The system is allowed to reach equilibrium.[16]

  • Sampling: Samples are taken from both the plasma and buffer compartments.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two compartments.

Visualizing the Drug Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in assessing drug-likeness.

DrugLikenessWorkflow cluster_in_silico In Silico Assessment Compound Library Compound Library Lipinski's Rule of 5 Lipinski's Rule of 5 Compound Library->Lipinski's Rule of 5 ADMET Prediction ADMET Prediction Lipinski's Rule of 5->ADMET Prediction Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits

Figure 1: In Silico drug-likeness screening workflow.

InVitroADMEWorkflow cluster_assays In Vitro ADME Assays Prioritized Hits Prioritized Hits Caco-2 Permeability Caco-2 Permeability Prioritized Hits->Caco-2 Permeability Metabolic Stability Metabolic Stability Prioritized Hits->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Prioritized Hits->Plasma Protein Binding Lead Candidates Lead Candidates Caco-2 Permeability->Lead Candidates Metabolic Stability->Lead Candidates Plasma Protein Binding->Lead Candidates

Figure 2: In Vitro ADME experimental workflow.

Conclusion

The assessment of drug-likeness is a multifaceted process that combines computational predictions with robust in vitro experimental validation. For compounds derived from ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a systematic evaluation of their physicochemical properties, permeability, metabolic stability, and plasma protein binding is essential. By comparing these properties to those of established heterocyclic scaffolds and utilizing the detailed experimental protocols provided, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline. The aminopyrazole motif, within specific contexts, may warrant consideration as a potential structural alert for the formation of reactive metabolites, necessitating careful evaluation during the drug development process.[17]

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The following disposal procedures are based on information for closely related isomers and genera...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. The following disposal procedures are based on information for closely related isomers and general best practices for pyrazole derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

The proper disposal of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is crucial for laboratory safety and environmental protection. Due to its nature as a substituted pyrazole, this compound should be handled with care, assuming it may possess uncharacterized hazards. This guide provides a comprehensive framework for its safe management and disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a conservative approach to handling is essential. Pyrazole derivatives can exhibit a range of biological activities, and therefore, exposure should be minimized.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionA standard laboratory coat.
RespiratoryA NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE as listed in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup materials should be disposed of as hazardous chemical waste.

III. Disposal Procedures

Under no circumstances should ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate or its solutions be disposed of down the drain or in regular trash.[1][2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste solid ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in a dedicated, sealed, and clearly labeled hazardous waste container. This includes any contaminated items such as weighing papers or pipette tips.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[2]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Ensure the storage area is cool and dry.

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Disposal Workflow for Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate start Start: Unused or Waste ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store Store waste container in a designated, secure area. solid_waste->store liquid_waste Collect in a labeled liquid hazardous waste container. is_liquid->liquid_waste Yes liquid_waste->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

References

Handling

Personal protective equipment for handling ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

This guide provides immediate, essential safety protocols and logistical information for handling ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in a laboratory setting. Adherence to these procedures is critical for en...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and the protection of the environment.

Hazard Assessment

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Hazard Summary:

Hazard CategoryClassificationPrecautionary Statement Codes
Acute Oral ToxicityHarmful if swallowed[1]P301+P312
Skin IrritationCauses skin irritation[1]P302+P352
Eye IrritationCauses serious eye irritation[1]P305+P351+P338
Respiratory IrritationMay cause respiratory irritation[1]P261, P271

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2][3] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[4]

PPE Requirements:

Protection TypeSpecificationRationale
Hand Protection Disposable nitrile gloves. Consider double-gloving for extended handling.To prevent skin contact and irritation.[3][4]
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[4][5]To protect against eye irritation from dust or splashes.
Body Protection A properly fitted laboratory coat, fully buttoned with sleeves of sufficient length.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) should be used.To prevent inhalation and respiratory tract irritation.[6]
Footwear Closed-toe and heel shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.[3][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this chemical will minimize risks. Always work in a designated, well-ventilated area, and ensure an eyewash station and safety shower are accessible.

Experimental Workflow:

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn.[7] Prepare your workspace by covering the bench with absorbent paper.

  • Weighing : Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Decontaminate the work area and any equipment used.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Ventilated Work Area prep_ppe->prep_area 1. handle_weigh Weigh Compound in Fume Hood handle_dissolve Prepare Solutions handle_weigh->handle_dissolve 2. post_decon Decontaminate Workspace and Equipment post_wash Wash Hands Thoroughly post_decon->post_wash 3. disp_waste Segregate and Label Hazardous Waste disp_request Store and Request Professional Disposal disp_waste->disp_request 4.

Caption: Workflow for handling ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8] Do not dispose of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate down the drain or in regular trash.[9]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Solid Waste Collection : Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[8] The label must include the full chemical name and appropriate hazard warnings.

  • Liquid Waste Collection : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9]

  • Contaminated Materials : Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated should be placed in the designated solid waste container.[8]

  • Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[9]

  • Professional Disposal : The final disposal must be handled by a licensed professional waste disposal company. Contact your institution's EHS office to arrange for pickup.[8][9] High-temperature incineration is a common and recommended method for such compounds.[8]

References

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